Technical Documentation Center

2-Aminooxy-1-morpholin-4-ylethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Aminooxy-1-morpholin-4-ylethanone

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Bioconjugation Applications of 2-Aminooxy-1-morpholin-4-ylethanone

Executive Summary In the rapidly evolving landscape of bioconjugation, targeted drug delivery, and PROTAC development, the demand for highly chemoselective and metabolically stable linkers is paramount. 2-Aminooxy-1-morp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of bioconjugation, targeted drug delivery, and PROTAC development, the demand for highly chemoselective and metabolically stable linkers is paramount. 2-Aminooxy-1-morpholin-4-ylethanone (typically utilized as its hydrochloride salt, CAS 312521-29-2) has emerged as a privileged bifunctional scaffold. By marrying the exceptional aqueous solubility and enzymatic resistance of a morpholine amide with the α -effect-driven nucleophilicity of an aminooxy group, this molecule serves as a cornerstone reagent for chemoselective oxime ligation.

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and field-proven experimental protocols, designed to empower researchers with self-validating workflows for advanced biomolecular engineering.

Physicochemical Properties & Structural Causality

The utility of 2-Aminooxy-1-morpholin-4-ylethanone is not accidental; it is a direct consequence of its precise molecular architecture. Table 1 summarizes its core properties, alongside the causality of how these metrics translate to experimental success.

Table 1: Physicochemical Profile of 2-Aminooxy-1-morpholin-4-ylethanone Hydrochloride

PropertyValueCausality / Significance in Drug Development
IUPAC Name 2-(aminooxy)-1-morpholinoethanoneStandard nomenclature for regulatory documentation.
CAS Number 312521-29-2 (HCl salt)Unique identifier for procurement and chemical inventory ().
Molecular Weight 196.63 g/mol (HCl salt)Low molecular weight ensures minimal steric hindrance during conjugation, preserving the binding affinity of the target biomolecule.
Chemical Formula C 6​ H 13​ ClN 2​ O 3​ Defines exact stoichiometry required for molar equivalents in bioconjugation.
Solubility H 2​ O, DMSO, DMF, MeOHThe morpholine ether oxygen acts as a strong hydrogen-bond acceptor, enabling excellent aqueous solubility and preventing hydrophobic aggregation of the final conjugate.
Aminooxy pK a​ ~4.6 – 5.2Ensures optimal nucleophilicity at mildly acidic pH (4.5–5.5), allowing chemoselective reaction with aldehydes while biological amines (e.g., lysine, pK a​ ~10.5) remain protonated and unreactive.
The Morpholine Advantage

In medicinal chemistry, aliphatic chains or primary amides are often susceptible to rapid degradation by circulating amidases and proteases. The inclusion of the morpholine ring introduces a sterically hindered, rigid chair conformation that effectively shields the amide bond from enzymatic cleavage. Furthermore, it finely tunes the lipophilicity (LogP) of the linker, preventing the bioconjugate from precipitating out of aqueous buffers—a common failure point in Antibody-Drug Conjugate (ADC) development.

Mechanistic Pathway: Chemoselective Oxime Ligation

The defining feature of 2-Aminooxy-1-morpholin-4-ylethanone is its terminal aminooxy (-O-NH 2​ ) group. The adjacent oxygen atom donates electron density via lone-pair repulsion (the α -effect), significantly raising the Highest Occupied Molecular Orbital (HOMO) energy of the nitrogen. This makes the aminooxy group exceptionally nucleophilic even at pH 4.5, where it is partially deprotonated.

When reacted with an aldehyde or ketone (e.g., on an oxidized glycoprotein or an engineered unnatural amino acid), it forms a highly stable oxime bond (C=N-O). To overcome the slow dehydration step of this reaction, nucleophilic catalysts like aniline are frequently employed, accelerating the reaction by up to 100-fold ().

OximeLigation Nucleophile 2-Aminooxy-1-morpholin-4-ylethanone (Nucleophile, pKa ~4.6) Carbinolamine Carbinolamine Intermediate (Tetrahedral) Nucleophile->Carbinolamine Direct Attack (Uncatalyzed) Electrophile Target Biomolecule (Aldehyde/Ketone) SchiffBase Protonated Schiff Base (Highly Reactive Intermediate) Electrophile->SchiffBase + Aniline (pH 4.5-6.0) Fast Electrophile->Carbinolamine Direct Attack (Uncatalyzed) Aniline Aniline Catalyst (Nucleophilic Accelerator) Aniline->SchiffBase SchiffBase->Carbinolamine Transimination + Nucleophile Product Stable Oxime Conjugate (C=N-O Linkage) Carbinolamine->Product Dehydration (-H2O) Rate-Limiting Step

Figure 1: Mechanistic workflow of catalyzed oxime ligation using 2-Aminooxy-1-morpholin-4-ylethanone.

Applications in Advanced Therapeutics

  • Aminooxy Click Chemistry (AOCC) for Oligonucleotides: 2-Aminooxy-1-morpholin-4-ylethanone is widely utilized to functionalize oligonucleotides. By reacting with aldehyde-modified DNA/RNA strands, it creates bis-homo or bis-hetero conjugates that improve cellular uptake and pharmacokinetic profiles ().

  • Site-Specific Antibody Conjugates: Antibodies engineered with unnatural amino acids, such as p-acetyl-L-phenylalanine (pAcF), possess a bioorthogonal ketone handle. The morpholine-aminooxy linker reacts exclusively with this ketone, yielding highly homogeneous antibody conjugates with optimal stability and in vivo efficacy ().

Validated Experimental Protocol: Site-Specific Oxime Bioconjugation

The following methodology details the chemoselective conjugation of 2-Aminooxy-1-morpholin-4-ylethanone to an aldehyde-tagged recombinant protein.

Core Principle (E-E-A-T): This protocol is designed as a self-validating system. By incorporating continuous LC-MS monitoring, researchers can definitively confirm the mass shift associated with oxime formation, eliminating the ambiguity of indirect colorimetric assays.

Step 1: Preparation of the Electrophile
  • Action: Buffer exchange the aldehyde-tagged target protein (1–5 mg/mL) into 50 mM Sodium Acetate (NaOAc) buffer, pH 4.5.

  • Causality: Standard biological buffers like PBS (pH 7.4) or Tris contain primary amines or operate at a pH where the aminooxy group is fully deprotonated but the carbonyl is insufficiently activated. NaOAc ensures strict pH control at the optimal thermodynamic range for oxime ligation.

Step 2: Catalyst and Linker Addition
  • Action: Add 10 mM aniline (or p-phenylenediamine) to the protein solution. Subsequently, add 20 molar equivalents of 2-Aminooxy-1-morpholin-4-ylethanone hydrochloride (prepared as a 100 mM stock in DMSO).

  • Causality: Aniline acts as a nucleophilic catalyst, rapidly forming a protonated Schiff base with the target aldehyde. This intermediate is significantly more electrophilic than the parent aldehyde, facilitating rapid transimination by the aminooxy-morpholine linker. The 20-fold stoichiometric excess of the linker drives the equilibrium forward without inducing off-target modifications.

Step 3: Incubation and In-Process Control (Self-Validation)
  • Action: Incubate the reaction mixture at 25°C with gentle agitation.

  • Validation Check: Withdraw a 2 µL aliquot at t=1h , 2h , and 4h . Analyze via Intact Protein LC-MS.

  • Causality: The reaction is deemed complete when the deconvoluted mass spectrum shows a quantitative shift from the native protein mass to Native Mass + 142.07 Da (Mass of the free base linker minus H 2​ O lost during dehydration). This prevents over-incubation, which could lead to non-specific binding or protein degradation.

Step 4: Quenching and Purification
  • Action: Purify the conjugate using a size-exclusion chromatography (SEC) column or a spin desalting column pre-equilibrated with PBS (pH 7.4).

  • Causality: Shifting the pH from 4.5 to 7.4 immediately quenches further oxime formation and stabilizes the newly formed C=N-O bond. The morpholine moiety ensures the resulting conjugate remains highly soluble in the physiological PBS buffer, ready for downstream in vitro or in vivo evaluation.

References

  • Noel, M., et al. "Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids." Organic Letters, American Chemical Society. Available at: [Link][1]

  • Dirksen, A., et al. "New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH." Organic Letters, American Chemical Society. Available at: [Link][2]

  • Cao, Y., et al. "Site-specific antibody fragment conjugates for targeted imaging." PubMed Central (PMC), National Institutes of Health. Available at: [Link][3]

Sources

Exploratory

Advanced Analytical Characterization and Bioconjugation Applications of 2-Aminooxy-1-morpholin-4-ylethanone

Executive Summary As biotherapeutics and complex materials evolve, the demand for highly specific, bioorthogonal conjugation reagents has surged. 2-Aminooxy-1-morpholin-4-ylethanone (often supplied as a hydrochloride sal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As biotherapeutics and complex materials evolve, the demand for highly specific, bioorthogonal conjugation reagents has surged. 2-Aminooxy-1-morpholin-4-ylethanone (often supplied as a hydrochloride salt) is a specialized bifunctional linker designed for chemoselective oxime ligation. This technical guide deconstructs the structural causality, exact mass profiling, and self-validating experimental workflows required to successfully deploy this reagent in advanced analytical and synthetic environments.

Structural Causality and Physicochemical Profiling

The molecular architecture of 2-Aminooxy-1-morpholin-4-ylethanone (C₆H₁₂N₂O₃) is engineered to solve specific challenges in bioconjugation:

  • The Morpholine Ring : Serves as a critical solubilizing moiety. Its basic nitrogen (pKa ~8.3) ensures high aqueous solubility at physiological pH and provides a reliable, highly responsive protonation site for positive-ion electrospray ionization mass spectrometry (ESI-MS).

  • The Ethanone Core : Acts as a rigid, non-cleavable spacer. It physically separates the bulky morpholine ring from the reactive center, minimizing steric hindrance during target engagement.

  • The Aminooxy Group (-O-NH₂) : The primary reactive warhead. The adjacent oxygen atom exerts an alpha-effect, which raises the energy of the nitrogen's lone pair, dramatically increasing its nucleophilicity compared to standard aliphatic amines. This enables rapid, chemoselective ligation with aldehydes and ketones to form highly stable oxime bonds .

Quantitative Data Summaries

Table 1: Fundamental Physicochemical Data

PropertyValueCausality / Analytical Significance
IUPAC Name 2-aminooxy-1-morpholin-4-ylethanoneStandard nomenclature for regulatory filing
Molecular Formula C₆H₁₂N₂O₃Dictates the isotopic envelope for MS profiling
Average Molecular Weight 160.17 g/mol Utilized for bulk stoichiometric and molarity calculations
Monoisotopic Exact Mass 160.08479 DaThe primary target for High-Resolution Mass Spectrometry
[M+H]⁺ Exact Mass 161.09207 DaThe dominant precursor ion observed in ESI+ mode
PubChem CID 18526046Unique identifier for database cross-referencing

Table 2: Monoisotopic Exact Mass Breakdown

ElementIsotopeCountExact Mass (Da)Total Mass (Da)
Carbon¹²C612.00000072.000000
Hydrogen¹H121.00782512.093900
Nitrogen¹⁴N214.00307428.006148
Oxygen¹⁶O315.99491547.984745
Total 160.084793
Self-Validating LC-HRMS Characterization Protocol

Before deploying 2-Aminooxy-1-morpholin-4-ylethanone in complex syntheses, its structural integrity must be verified to rule out premature oxidation or hydrolysis of the aminooxy group.

Causality of Experimental Choices: A mobile phase containing 0.1% Formic Acid is strictly required. The low pH forces the morpholine nitrogen into a fully protonated state, maximizing ionization efficiency and sensitivity in the ESI source.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 1.0 mg of the reagent in 1.0 mL of LC-MS grade Water:Methanol (50:50, v/v). Dilute 1:100 in 0.1% Formic Acid in water to prevent detector saturation.

  • System Suitability (Self-Validation) : Inject 1 µL of a blank solvent to establish a baseline. Follow with 1 µL of a 1 µg/mL caffeine standard. Validation Gate: The system must report the caffeine [M+H]⁺ ion at 195.0877 Da with a mass error of <3 ppm. If the error exceeds this threshold, halt the protocol and recalibrate the TOF/Orbitrap mass analyzer.

  • Chromatographic Separation : Inject 2 µL of the sample onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization Parameters : Operate in ESI positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C to ensure complete droplet evaporation without thermal degradation of the aminooxy bond.

  • Data Acquisition & Verification : Extract the ion chromatogram (EIC) for m/z 161.0921 ± 5 ppm. As an orthogonal confirmation of the molecular formula, verify the presence of the sodium adduct [M+Na]⁺ at m/z 183.0740.

LCMS_Workflow SamplePrep Sample Preparation (1 mg/mL in MeOH/H2O) Chromatography UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Ionization ESI+ Ionization (Capillary: 3.5 kV) Chromatography->Ionization MassAnalysis HRMS Analysis (Orbitrap/Q-TOF) Ionization->MassAnalysis DataProcessing Data Processing (Exact Mass: 160.0848 Da) MassAnalysis->DataProcessing

Figure 1: Self-validating LC-HRMS analytical workflow for 2-Aminooxy-1-morpholin-4-ylethanone.

Chemoselective Bioconjugation: Oxime Ligation Workflow

The primary utility of this compound is the functionalization of biomolecules via oxime ligation. The resulting C=N-O linkage is significantly more hydrolytically stable than standard Schiff bases or hydrazones, making it ideal for in vivo applications .

Causality of Experimental Choices:

  • pH Optimization (4.5 - 5.5) : This specific acidic window is the thermodynamic sweet spot. It is acidic enough to protonate the target carbonyl oxygen (increasing its electrophilicity) but not so acidic that the aminooxy group (pKa ~4.6) becomes completely protonated and loses its nucleophilicity.

  • Aniline Catalysis : Uncatalyzed oxime ligation can be sluggish. Introducing aniline creates a highly reactive Schiff base intermediate with the target aldehyde. The aminooxy compound then rapidly displaces the aniline via transimination, accelerating the reaction rate by up to 400-fold .

Step-by-Step Methodology:

  • Buffer Preparation : Prepare a 100 mM sodium acetate buffer, strictly adjusted to pH 4.5.

  • Catalyst Integration : Add aniline to the buffer to achieve a final concentration of 50 mM. Self-Validation Gate: Measure the pH immediately after aniline addition to ensure it has not deviated from 4.5. Adjust with dilute acetic acid if necessary.

  • Target Solubilization : Dissolve the aldehyde-bearing target molecule in the catalyzed buffer at a concentration of 50 µM.

  • Reagent Addition : Add 2-Aminooxy-1-morpholin-4-ylethanone at a 10-fold molar excess (500 µM) to drive the equilibrium toward the product.

  • Incubation & In-Process Monitoring : Incubate at room temperature. Self-Validation Gate: Withdraw a 1 µL aliquot at 60 minutes and analyze via the LC-HRMS protocol. The disappearance of the target molecule's mass and the appearance of the conjugate's mass (Target Mass + 160.0848 Da - 18.0106 Da for water loss) confirms successful ligation.

  • Quenching : Quench the reaction by raising the pH to 7.4 using 1M Tris buffer, then purify via size-exclusion chromatography to remove the aniline and excess morpholine reagent.

Oxime_Ligation Target Target Molecule (Aldehyde/Ketone) Catalyst Aniline Catalyst (Transimination) Target->Catalyst pH 4.5 - 5.5 Reagent 2-Aminooxy-1-morpholin-4-ylethanone (Nucleophile) Reagent->Catalyst 10x Molar Excess Intermediate Protonated Intermediate (Hemiaminal) Catalyst->Intermediate Nucleophilic Attack Product Stable Oxime Conjugate (C=N-O Linkage) Intermediate->Product Dehydration (-H2O)

Figure 2: Aniline-catalyzed oxime ligation pathway utilizing 2-Aminooxy-1-morpholin-4-ylethanone.

References
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. URL:[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18526046, 2-Aminooxy-1-morpholin-4-ylethanone. URL:[Link][1]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Angewandte Chemie International Edition, 45(45), 7581-7584. URL:[Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. URL:[Link]

Sources

Foundational

A Technical Guide to the Theoretical Physicochemical Properties of 2-Aminooxy-1-morpholin-4-ylethanone: pKa and logP

Abstract The acid dissociation constant (pKa) and the octanol-water partition coefficient (logP) are fundamental physicochemical parameters that govern the pharmacokinetic and pharmacodynamic profiles of drug candidates....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The acid dissociation constant (pKa) and the octanol-water partition coefficient (logP) are fundamental physicochemical parameters that govern the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Their influence on absorption, distribution, metabolism, and excretion (ADME) makes their early assessment critical in the drug discovery pipeline.[2][3] This guide provides an in-depth analysis of the theoretical pKa and logP values for 2-Aminooxy-1-morpholin-4-ylethanone, a molecule featuring key functional groups relevant to medicinal chemistry. We will explore the leading computational methodologies for predicting these properties, from empirical and fragment-based approaches to quantum mechanical calculations. Furthermore, this document details gold-standard experimental protocols for the empirical validation of in silico data, ensuring a self-validating system of prediction and confirmation. This synthesis of theoretical prediction and experimental validation provides a robust framework for researchers and drug development professionals to accurately characterize novel chemical entities.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

In modern medicinal chemistry, the journey from a hit compound to a viable drug candidate is a multi-parameter optimization challenge. While biological potency is essential, it is the physicochemical properties of a molecule that determine its ability to reach its target in the body and exert a therapeutic effect.[4] Two of the most influential of these properties are the pKa and logP.

The Significance of pKa and logP

The pKa value dictates the ionization state of a molecule at a given pH.[4] Since the body comprises compartments with varying pH (e.g., stomach ~pH 1.5-3.5, blood ~pH 7.4, small intestine ~pH 6-7.4), a drug's charge can change dramatically as it travels through the system. This ionization state profoundly impacts solubility, membrane permeability, and binding to the target protein.[1][2] For instance, the neutral form of a molecule is typically more lipid-soluble and can cross cell membranes more easily, whereas the ionized form is often more water-soluble and interacts more readily with polar targets.[4]

The logP value is the measure of a compound's lipophilicity (fat-solubility) versus its hydrophilicity (water-solubility).[5][6] It is defined as the logarithm of the partition coefficient of a neutral compound between an organic phase (typically n-octanol) and an aqueous phase.[7] This parameter is a cornerstone of predictive models like Lipinski's Rule of 5, which outlines characteristics of orally bioavailable drugs.[5][8] LogP influences absorption, ability to cross the blood-brain barrier, plasma protein binding, and overall metabolic stability.[5][9]

Profile of 2-Aminooxy-1-morpholin-4-ylethanone

To illustrate the principles of theoretical and experimental characterization, we will focus on the molecule 2-Aminooxy-1-morpholin-4-ylethanone.

Chemical structure of 2-Aminooxy-1-morpholin-4-ylethanone
Figure 1. Chemical Structure of 2-Aminooxy-1-morpholin-4-ylethanone.

This structure contains three key functional groups that determine its physicochemical profile:

  • Aminooxy Group (-ONH₂): This is the primary basic center. The nitrogen's lone pair can accept a proton. The adjacent electronegative oxygen atom significantly influences its basicity compared to a standard alkylamine.

  • Morpholine Amide Group: The nitrogen of the morpholine ring is part of an amide linkage. Due to resonance delocalization of the lone pair into the adjacent carbonyl group, this nitrogen is essentially non-basic.

  • Ether and Carbonyl Moieties: These polar groups contribute to the overall hydrophilicity of the molecule.

Understanding how these groups collectively define the molecule's pKa and logP is crucial for predicting its behavior in a biological system.

Computational Prediction of pKa and logP

Before a compound is synthesized, computational (in silico) methods provide rapid and cost-effective estimations of its properties.[10][11] These predictions are vital for prioritizing synthetic targets and designing compound libraries.

Overview of In Silico Methodologies

Computational tools for pKa and logP prediction can be broadly categorized.

  • Empirical/Fragment-Based Methods: These algorithms deconstruct a query molecule into predefined fragments.[12] The final property value is calculated by summing the contributions of these fragments, often with corrections for interactions between them.[11][12] These methods are extremely fast and are trained on large databases of experimentally measured values.[13]

  • Quantum Mechanical (QM) Methods: These physics-based approaches calculate the property from first principles by solving approximations of the Schrödinger equation.[14] For pKa, QM methods typically use a thermodynamic cycle to calculate the free energy of deprotonation in a solvent continuum model.[10][15] For logP, they calculate the free energy of solvation in both water and octanol.[16] While computationally intensive, QM methods are not reliant on existing experimental data for similar compounds and can be more accurate for truly novel structures.[14]

  • Machine Learning (ML) and Deep Learning (DL) Methods: More recently, ML and DL models have been trained on vast datasets to recognize complex relationships between molecular structure (represented as fingerprints or graphs) and physicochemical properties.[17][18][19] These models can achieve high accuracy and are becoming increasingly prevalent in drug discovery.[17][20]

Predicted Physicochemical Properties of 2-Aminooxy-1-morpholin-4-ylethanone

Based on the functional groups present, we can predict the key physicochemical properties for 2-Aminooxy-1-morpholin-4-ylethanone. The following table summarizes the theoretical values derived from established fragment-based and empirical prediction models.

PropertyPredicted ValueRationale for Prediction
pKa (Basic) ~4.5 - 5.5The primary ionization center is the terminal nitrogen of the aminooxy group. Its basicity is significantly reduced by the electron-withdrawing inductive effect of the adjacent oxygen atom. This places its pKa well below that of typical primary amines (pKa ~10) and closer to that of hydroxylamine derivatives. The morpholine nitrogen is non-basic due to its amide character.
logP -1.5 to -0.5The molecule possesses multiple polar, hydrophilic groups: the morpholine ether, the amide carbonyl, and the aminooxy moiety. These strongly favor partitioning into the aqueous phase. The small hydrocarbon backbone provides only a minor lipophilic contribution. A negative logP value is therefore expected, indicating the compound is hydrophilic.[8]

Experimental Validation: A Cornerstone of Scientific Integrity

While in silico predictions are invaluable, they must be anchored by empirical data. Experimental validation is not merely a confirmation step; it is a critical part of a self-validating system where theoretical models are refined by real-world measurements.

Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining pKa values.[21] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[22][23]

Materials and Reagents:

Item Specification
pH Meter Calibrated, with 0.01 pH unit resolution
Stir Plate & Stir Bar Magnetic
Burette 10 mL, Class A
Analyte Solution ~0.01 M 2-Aminooxy-1-morpholin-4-ylethanone in deionized water
Titrant 0.1 M Hydrochloric Acid (HCl), standardized

| Calibration Buffers | pH 4.00, 7.00, 10.00 |

Step-by-Step Methodology:

  • Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

  • Sample Preparation: Accurately prepare a solution of the analyte in CO₂-free deionized water. A known volume (e.g., 50 mL) is placed in a beaker with a magnetic stir bar.

  • Titration Setup: Place the beaker on the stir plate and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is not in the vortex of the stirring solution.

  • Initial Reading: Record the initial pH of the analyte solution.

  • Titration: Begin adding the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Collection: Continue the titration well past the equivalence point, where the pH changes become minimal with each addition.

  • Analysis: Plot the recorded pH (y-axis) against the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point (the point where half of the analyte has been protonated). This corresponds to the midpoint of the steepest portion of the sigmoid curve.[22]

Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional "gold standard" for experimental logP measurement.[24][25] It directly measures the partitioning of a compound between n-octanol and water after they have reached equilibrium.[26]

Materials and Reagents:

Item Specification
n-Octanol Reagent grade, pre-saturated with water
Water HPLC grade, pre-saturated with n-octanol
Separation Funnels or Vials Appropriate volume with tight-fitting caps
Mechanical Shaker For agitation
Centrifuge For phase separation
Analytical Instrument HPLC-UV or LC-MS for concentration analysis

| Analyte Stock Solution | Known concentration in n-octanol or water |

Step-by-Step Methodology:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and water for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use. This step is critical to prevent volume changes during the experiment.

  • Sample Preparation: Add a small, known amount of the analyte stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated water (e.g., 5 mL of each). The final concentration should be within the linear range of the analytical instrument.

  • Equilibration: Cap the vials tightly and shake them vigorously for a set period (e.g., 1-2 hours) to allow the analyte to partition and reach equilibrium between the two phases.[27]

  • Phase Separation: Centrifuge the vials at a moderate speed (e.g., 2000 rpm) for 15-20 minutes to ensure complete separation of the aqueous and organic layers.

  • Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer. Be extremely careful not to disturb the interface.

  • Quantification: Determine the concentration of the analyte in each aliquot using a calibrated HPLC-UV or LC-MS method.[27]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value:

    • P = [Concentration]octanol / [Concentration]water

    • logP = log10(P)

Integrated Analysis and Workflow

An effective drug discovery program integrates computational predictions and experimental results into a continuous feedback loop. Predictions guide which experiments to perform, and experimental results help refine and validate the predictive models.

Interpreting the Results for 2-Aminooxy-1-morpholin-4-ylethanone

The predicted pKa of ~4.5-5.5 suggests that at physiological pH (7.4), the molecule will exist predominantly in its neutral, uncharged form. This is because the pH is significantly higher than the pKa of the basic group. This characteristic would favor membrane permeability. The predicted hydrophilic nature (logP ~ -1.0) indicates good aqueous solubility but may pose a challenge for passive diffusion across lipid bilayers, suggesting that active transport mechanisms might be required for cellular uptake.

The following workflow diagram illustrates the logical relationship between theoretical prediction and experimental validation.

G cluster_0 Computational Prediction Phase cluster_1 Experimental Validation Phase cluster_2 Analysis & Refinement A Input Molecule Structure (2-Aminooxy-1-morpholin-4-ylethanone) B Select Prediction Models (e.g., Fragment-based, QM) A->B C Calculate Theoretical pKa and logP Values B->C D Generate Hypothesis: Molecule is hydrophilic (logP < 0) and weakly basic (pKa ~5) C->D I Compare Predicted vs. Experimental Values C->I E Synthesize Compound D->E Guides Synthesis Prioritization F Perform Potentiometric Titration (pKa Determination) E->F G Perform Shake-Flask Assay (logP Determination) E->G H Analyze Experimental Data F->H G->H H->I J Refine Computational Models (If significant deviation) I->J Feedback Loop K Final Physicochemical Profile I->K Validation

Diagram 1. Integrated workflow for theoretical prediction and experimental validation.

Conclusion

The accurate determination of pKa and logP is a non-negotiable aspect of modern drug development. This guide has detailed the theoretical underpinnings and computational methodologies used to predict these critical parameters for 2-Aminooxy-1-morpholin-4-ylethanone. By grounding these in silico predictions with robust, self-validating experimental protocols such as potentiometric titration and the shake-flask method, researchers can build a comprehensive and reliable physicochemical profile of any drug candidate. This integrated approach minimizes late-stage failures, reduces development costs, and ultimately accelerates the delivery of safe and effective medicines.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2007). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Babič, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. Trends in Analytical Chemistry, 26(11), 1043–1061.
  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Neurelis, Inc. (2025, August 16). What Is Log P and How Does It Predict Chemical Behavior? Retrieved from [Link]

  • Giménez, D., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Journal of Medicinal Chemistry, 64(18), 13228-13244. PMC. Retrieved from [Link]

  • Pion Inc. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from [Link]

  • Giménez, D., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • Manallack, D. T. (2009). The Significance of Acid/Base Properties in Drug Discovery. PMC. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from [Link]

  • Prasad, B., et al. (2020). A deep learning approach for the blind logP prediction in SAMPL6 challenge. PMC. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • PennWest California. (n.d.). Experiment C33: Determination of pKa by Half Titration. Retrieved from [Link]

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

  • ChemRxiv. (2024, June 12). Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. Retrieved from [Link]

  • Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3. Retrieved from [Link]

  • CMST. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Retrieved from [Link]

  • American Chemical Society. (2021, April 15). Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 16). A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • The University of Texas at Austin. (n.d.). An improved method for predicting logP. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • Durrant Lab. (n.d.). logP - MolModa Documentation. Retrieved from [Link]

  • Chapman University. (2024, December 5). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Modifying Glycoproteins with 2-Aminooxy-1-morpholin-4-ylethanone Linkers: An Application Note and Protocol

In the dynamic landscape of drug development and fundamental biological research, the precise, covalent modification of glycoproteins stands as a cornerstone technology. This guide provides an in-depth exploration of a r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug development and fundamental biological research, the precise, covalent modification of glycoproteins stands as a cornerstone technology. This guide provides an in-depth exploration of a robust and highly selective method for glycoprotein modification utilizing a 2-Aminooxy-1-morpholin-4-ylethanone linker. This chemoselective ligation strategy, centered around the formation of a stable oxime bond, offers researchers a powerful tool for creating well-defined glycoprotein conjugates for a multitude of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and novel biotherapeutics.[1][2]

This document is structured to provide not just a step-by-step protocol, but also the underlying scientific principles and field-proven insights to empower researchers to successfully implement and adapt this methodology for their specific needs.

The Principle of Oxime Ligation for Glycoprotein Modification

The modification strategy hinges on a two-step process that leverages the unique chemistry of glycoproteins and the specific reactivity of the aminooxy group.

Step 1: Generation of Aldehyde Moieties on the Glycan. The carbohydrate moieties of glycoproteins provide a unique chemical handle for site-specific modification. Mild oxidation with sodium periodate (NaIO₄) selectively cleaves the vicinal diols present in sialic acid residues or other sugars within the glycan structure, generating reactive aldehyde groups.[3] This step is critical as it introduces a bioorthogonal carbonyl functionality that is not naturally present in proteins, thus ensuring the subsequent ligation is highly specific to the glycan.[4]

Step 2: Chemoselective Ligation with 2-Aminooxy-1-morpholin-4-ylethanone. The generated aldehyde groups are then targeted by the aminooxy functionality of the linker. The reaction between an aminooxy group and an aldehyde forms a highly stable oxime bond.[5] This reaction is classified as a "click chemistry" due to its high efficiency, selectivity, and ability to proceed under mild, aqueous conditions compatible with sensitive biological molecules.[6]

The 2-Aminooxy-1-morpholin-4-ylethanone linker offers a balance of reactivity and stability. The morpholine group can enhance aqueous solubility, a desirable property when working with biomolecules. The resulting oxime linkage is significantly more stable than corresponding hydrazone bonds, particularly at physiological pH, which is a critical consideration for in vivo applications where conjugate stability is paramount.[5]

Below is a diagram illustrating the overall workflow:

G cluster_oxidation Step 1: Oxidation cluster_ligation Step 2: Ligation cluster_analysis Step 3: Analysis Glycoprotein Glycoprotein (with sialic acids) Oxidized_Glycoprotein Oxidized Glycoprotein (with aldehyde groups) Glycoprotein->Oxidized_Glycoprotein NaIO₄ Conjugate Glycoprotein Conjugate (stable oxime bond) Oxidized_Glycoprotein->Conjugate Linker 2-Aminooxy-1-morpholin-4-ylethanone Linker Linker->Conjugate Aniline (catalyst) Analysis Characterization (SDS-PAGE, Mass Spec) Conjugate->Analysis

Caption: Overall workflow for glycoprotein modification.

The Critical Role of Catalysis in Oxime Ligation

While oxime ligation can proceed without a catalyst, the reaction rate at neutral pH is often slow.[7] For many biological applications where maintaining the integrity of the glycoprotein is crucial, performing the reaction at or near physiological pH (pH 7.0-7.4) is highly desirable. This is where nucleophilic catalysts, such as aniline and its derivatives, play a pivotal role.[8]

Aniline accelerates the reaction by forming a more reactive protonated Schiff base intermediate with the aldehyde on the glycoprotein.[7] This intermediate is more susceptible to attack by the aminooxy group of the linker, leading to a significant increase in the rate of oxime formation. More effective catalysts, such as p-phenylenediamine (PPD), have been shown to provide even faster kinetics at neutral pH compared to aniline.[8][9]

The choice and concentration of the catalyst are critical parameters to optimize for efficient conjugation without compromising the stability of the glycoprotein.

Here is a diagram illustrating the catalyzed reaction mechanism:

G cluster_mechanism Aniline-Catalyzed Oxime Ligation Aldehyde Glycoprotein-Aldehyde Schiff_Base Protonated Schiff Base (Reactive Intermediate) Aldehyde->Schiff_Base + Aniline, - H₂O Aniline Aniline Tetrahedral_Intermediate Tetrahedral Intermediate Schiff_Base->Tetrahedral_Intermediate + Aminooxy Linker Aminooxy Aminooxy Linker Oxime Glycoprotein-Oxime Conjugate Tetrahedral_Intermediate->Oxime - Aniline, - H₂O

Caption: Aniline-catalyzed oxime ligation mechanism.

Detailed Protocol for Glycoprotein Modification

This protocol provides a general framework for the modification of a typical glycoprotein, such as an antibody. Optimization of reagent concentrations, reaction times, and purification methods may be necessary for specific glycoproteins and linkers.

Materials and Equipment
  • Glycoprotein: e.g., IgG antibody (1-10 mg/mL in a suitable buffer like PBS, pH 7.4)

  • 2-Aminooxy-1-morpholin-4-ylethanone Linker: Stock solution in a compatible organic solvent (e.g., DMSO) or water.

  • Sodium periodate (NaIO₄): Freshly prepared 100 mM solution in water.

  • Reaction Buffer: 10X PBS (1 M phosphate, 1.5 M NaCl, pH 7.4).

  • Quenching Solution: Ethylene glycol or glycerol.

  • Catalyst: Aniline or p-phenylenediamine (PPD) stock solution.

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes.

  • Analytical Equipment: SDS-PAGE system, Mass Spectrometer (e.g., ESI-Q-TOF), HPLC system.

Step-by-Step Experimental Procedure

Step 1: Oxidation of the Glycoprotein

  • Prepare the Glycoprotein Solution: Dilute the glycoprotein to a final concentration of 1-5 mg/mL in 1X PBS.

  • Initiate Oxidation: Add freshly prepared 100 mM sodium periodate to the glycoprotein solution to a final concentration of 1-2 mM.

  • Incubate: Incubate the reaction mixture for 30 minutes at 4°C in the dark.

    • Insight: Performing the oxidation on ice and in the dark minimizes non-specific oxidation of amino acid residues.

  • Quench the Reaction: Add ethylene glycol to a final concentration of 20 mM to quench the excess sodium periodate. Incubate for 10 minutes at 4°C.

  • Purify the Oxidized Glycoprotein: Immediately purify the oxidized glycoprotein using a desalting column or dialysis to remove the quenching reagent and byproducts. The buffer should be exchanged to 1X PBS, pH 7.0-7.4.

Step 2: Oxime Ligation

  • Prepare the Ligation Mixture: To the purified oxidized glycoprotein, add the 2-Aminooxy-1-morpholin-4-ylethanone linker to a final concentration of 2-5 mM (a 20-50 fold molar excess over the glycoprotein).

  • Add Catalyst: Add the aniline or PPD catalyst to a final concentration of 10-100 mM for aniline or 2-10 mM for PPD.[8][9]

    • Insight: PPD is a more efficient catalyst than aniline at neutral pH and can be used at lower concentrations, which may be beneficial for sensitive glycoproteins.[9]

  • Incubate: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.

  • Purify the Glycoprotein Conjugate: Remove the excess linker and catalyst by size-exclusion chromatography or dialysis.

Quantitative Data and Optimization Parameters
ParameterRecommended RangeRationale and Key Considerations
NaIO₄ Concentration 1-10 mMHigher concentrations can lead to over-oxidation and potential protein damage. Lower concentrations may result in incomplete oxidation.[3]
Oxidation Time 15-60 minutesLonger incubation times can increase the risk of non-specific oxidation.
Oxidation pH 6.0-7.5Mildly acidic to neutral pH is generally optimal for periodate oxidation of sialic acids.
Linker Molar Excess 20-100 foldA molar excess drives the reaction towards completion. The optimal excess depends on the reactivity of the specific glycoprotein.
Catalyst Concentration Aniline: 10-100 mM; PPD: 2-10 mMHigher catalyst concentrations increase the reaction rate but can also lead to protein precipitation in some cases.[8][9]
Ligation pH 6.5-7.5While the uncatalyzed reaction is faster at acidic pH, catalyzed reactions at neutral pH are gentler on most proteins.[7]
Ligation Time 2-24 hoursReaction progress should be monitored to determine the optimal time for achieving the desired degree of labeling.

Characterization and Quality Control of the Glycoprotein Conjugate

Thorough characterization of the final conjugate is essential to ensure its quality, homogeneity, and suitability for downstream applications.

  • SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the glycoprotein after conjugation. A shift in the band corresponding to the glycoprotein will indicate successful ligation.

  • Mass Spectrometry (MS): Provides precise mass information of the intact conjugate, allowing for the determination of the drug-to-antibody ratio (DAR) in the case of ADCs, or the degree of labeling.[10] Both top-down and bottom-up approaches can be employed for detailed characterization.

  • High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion chromatography (SEC-HPLC) can be used to assess the purity and aggregation of the conjugate. Reverse-phase HPLC (RP-HPLC) can separate different conjugate species.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conjugation Incomplete oxidation of the glycoprotein.Ensure the sodium periodate solution is fresh. Optimize the concentration and incubation time for your specific glycoprotein.
Degradation of the aminooxy linker.Use a fresh stock of the linker. Store the linker appropriately as recommended by the manufacturer.
Inefficient ligation reaction.Optimize the pH, catalyst concentration, and reaction time. Consider using a more efficient catalyst like PPD.[9]
Protein Precipitation High concentration of organic solvent from the linker stock.Minimize the volume of the organic solvent added. Ensure the final concentration is well below the tolerance of your protein.
High catalyst concentration.Reduce the catalyst concentration or switch to a more soluble and efficient catalyst.
Heterogeneous Conjugate Incomplete reaction.Increase the reaction time or the molar excess of the linker.
Partial degradation of the conjugate.Ensure the purification process is performed promptly after the reaction is complete. Store the final conjugate under optimal conditions (e.g., -80°C).

Conclusion

The modification of glycoproteins using 2-Aminooxy-1-morpholin-4-ylethanone linkers via oxime ligation is a powerful and versatile strategy for the development of sophisticated bioconjugates. By understanding the underlying chemical principles, carefully optimizing reaction conditions, and employing rigorous analytical techniques, researchers can generate well-defined and stable glycoprotein conjugates tailored for a wide range of applications in medicine and biology. This guide provides a solid foundation for implementing this technology, with the flexibility to adapt the protocols to meet the unique challenges of specific research and development goals.

References

  • BenchChem. (2025). Oxime vs.
  • Thermo Fisher Scientific. (n.d.). Orbitrap Based Mass Spectrometric Characterization of Antibody Drug Conjugates Engineered through Antibody Glycans. Thermo Fisher Scientific.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Oxime Bonds with 2-(Aminooxy)-2-methylpropanoic Acid. BenchChem.
  • BenchChem. (2025).
  • ACS Publications. (2021). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern.
  • ACS Publications. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • ResearchGate. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • PubMed. (2014).
  • ResearchGate. (n.d.). The effect of aminooxy-linkers' structure on the mechanical properties of hyaluronan-oxime hydrogels.
  • BenchChem. (2025). Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center. BenchChem.
  • PMC. (2021). Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry. PMC.
  • BenchChem. (2025).
  • PMC. (n.d.). Recent Advances in Mass Spectrometric Analysis of Glycoproteins. PMC.
  • Creative Proteomics. (n.d.). Glycoprotein Characterization Methods by Mass Spectrometry.
  • PubMed. (2024).
  • BroadPharm. (2022). Protocol for PEG Aminooxy. BroadPharm.
  • EvitaChem. (n.d.). 2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one. EvitaChem.
  • ResearchGate. (n.d.). Mass Spectrometry of Glycoproteins - Methods and Protocols.
  • PMC. (n.d.). Glycomic and glycoproteomic analysis of glycoproteins—a tutorial. PMC.
  • Creative Biolabs. (n.d.). Research Progress of Protein Glycosylation Modification.
  • PMC. (n.d.). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. PMC.
  • LubioScience. (2024).
  • BroadPharm. (n.d.). Aminooxy. BroadPharm.
  • PMC. (2025).
  • PubChem. (n.d.). 2-(2-aminophenoxy)-1-(morpholin-4-yl)ethan-1-one. PubChem.
  • ResearchGate. (2026). Recent developments in bioconjugation: From strategies to design and clinical applications.
  • Sigma-Aldrich. (n.d.). 2-(4-Amino-2-bromophenoxy)-1-(morpholin-4-yl)ethanone. Sigma-Aldrich.
  • SciSpace. (n.d.).
  • ResearchGate. (n.d.). Fusion Protein Linkers: Property, Design and Functionality.
  • The Innovation. (n.d.). β-alkoxy enones for biocompatible primary amine conjugation.
  • Creative Proteomics. (n.d.). Glycoproteomics in Drug Development.
  • Sigma-Aldrich. (n.d.). Glycan Labeling. Sigma-Aldrich.
  • PMC. (n.d.). Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies. PMC.
  • PubChem. (n.d.). 2-(2-aminophenoxy)-1-(morpholin-4-yl)ethan-1-one. PubChem.
  • Google Patents. (n.d.). US5880270A - Aminooxy-containing linker compounds for formation of stably-linked conjugates and methods related thereto.
  • BenchChem. (2025). The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide. BenchChem.
  • Sigma-Aldrich. (n.d.). 2-(aminooxy)-1-(morpholin-4-yl)ethan-1-one hydrochloride. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). 2-(4-Amino-2-bromophenoxy)-1-(morpholin-4-yl)ethanone. Sigma-Aldrich.
  • Cell and Gene. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Cell and Gene.

Sources

Application

Application Note: Preparation and Utilization of 2-Aminooxy-1-morpholin-4-ylethanone Stock Solutions for Oxime Ligation Assays

Introduction & Mechanistic Rationale 2-Aminooxy-1-morpholin-4-ylethanone (often supplied as a hydrochloride salt) is a highly reactive, bifunctional reagent widely utilized in bioconjugation and carbonyl-trapping assays....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Aminooxy-1-morpholin-4-ylethanone (often supplied as a hydrochloride salt) is a highly reactive, bifunctional reagent widely utilized in bioconjugation and carbonyl-trapping assays. The molecule features an α -effect-enhanced aminooxy group ( −O−NH2​ ) that acts as a potent nucleophile, rapidly condensing with aldehydes and ketones to form a stable oxime linkage. The inclusion of the morpholine ring serves a dual purpose: it significantly enhances the aqueous solubility of the reagent and provides a favorable steric and pharmacokinetic profile for cellular assays.

Because aminooxy groups are highly sensitive to trace carbonyls (e.g., acetone impurities in glassware) and oxidative degradation, the preparation and storage of stock solutions require strict adherence to anhydrous and inert conditions. This guide details the causality-driven methodologies for preparing robust stock solutions and deploying them in quantitative assays.

Physicochemical Properties & Storage Parameters

To ensure reproducibility across assays, it is critical to understand the physical constraints of the reagent. The table below summarizes the quantitative data dictating solvent choice and storage conditions.

ParameterSpecificationScientific Rationale
IUPAC Name 2-Aminooxy-1-morpholin-4-ylethanoneContains a terminal O−NH2​ for oxime ligation.
Molecular Weight ~196.6 g/mol (as HCl salt)Required for precise molarity calculations.
Primary Solvents Anhydrous DMSO, DMF, Ultrapure H2​O High solubility (≥50 mM) due to the morpholine moiety.
Stock Stability ≥12 months at -20°C (in DMSO)Aminooxy reagents are highly stable when stored as concentrated stock solutions in anhydrous DMSO or DMF at -20°C, protected from light[1].
Optimal Assay pH pH 4.5 – 5.5Mildly acidic conditions protonate the target carbonyl, increasing electrophilicity.

Causality Behind Experimental Choices (E-E-A-T)

  • Solvent Selection: While the compound is highly water-soluble, preparing long-term stock solutions in aqueous buffers is strongly discouraged. Water often contains dissolved CO2​ (altering pH) and trace impurities that can facilitate the hydrolysis or premature degradation of the aminooxy group. Anhydrous, amine-free, and aldehyde-free Dimethyl Sulfoxide (DMSO) is the gold standard for stock preparation. Ensure that the solvent is purged with an inert gas to maximize the shelf life of the aminooxy compound[2].

  • Temperature Equilibration: Lyophilized aminooxy reagents are hygroscopic. Opening a cold vial introduces atmospheric moisture, which condenses on the powder and rapidly degrades the reagent. Vials must be equilibrated to room temperature in a desiccator before opening.

  • Aniline Catalysis: For optimal reaction kinetics, oxime ligation is typically performed in mildly acidic buffers (pH 4.5–5.5), and the addition of aniline serves as a nucleophilic catalyst to significantly accelerate the reaction[3]. Aniline forms a highly reactive Schiff base (imine) intermediate with the target carbonyl, which undergoes rapid transimination with the aminooxy reagent to form the final oxime bond.

OximeLigation A 2-Aminooxy-1- morpholin-4-ylethanone D Stable Oxime Conjugate A->D Nucleophilic Attack B Target Aldehyde (or Ketone) B->D Condensation C Aniline Catalyst (pH 4.5-5.5) C->D Accelerates

Mechanism of oxime ligation between the aminooxy reagent and a carbonyl target.

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock Solution

This protocol establishes a self-validating system for creating a stable, long-term stock solution.

Materials Required:

  • 2-Aminooxy-1-morpholin-4-ylethanone (lyophilized powder)

  • Anhydrous DMSO (Molecular sieve-treated, sealed under Argon)

  • Amber, low-bind microcentrifuge tubes

  • Argon or Nitrogen gas source

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial of 2-Aminooxy-1-morpholin-4-ylethanone from -20°C storage. Place it in a desiccator at room temperature for at least 30–60 minutes.

  • Calculation: Determine the required volume of anhydrous DMSO. For example, to prepare a 50 mM stock from 10 mg of the HCl salt (MW ~196.6 g/mol ):

    • Moles=0.010 g/196.6 g/mol=5.08×10−5 moles

    • Volume=5.08×10−5 moles/0.050 M=1.016 mL of DMSO

  • Dissolution: Inject the calculated volume of anhydrous DMSO directly into the vial through the septum (if applicable) or open briefly to add the solvent. Vortex gently until the solid is completely dissolved.

  • Aliquotting: Divide the master stock into 20 µL to 50 µL aliquots in amber microcentrifuge tubes. Rationale: Aminooxy reagents degrade upon repeated freeze-thaw cycles. Single-use aliquots ensure absolute concentration integrity.

  • Inert Storage: Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing. Store immediately at -20°C or -80°C.

Protocol B: Oxime Ligation Assay Workflow

This protocol details the application of the stock solution for labeling or trapping a target aldehyde (e.g., an oxidized glycoprotein). When targeting glycoproteins, prior oxidation with sodium meta-periodate in acidic conditions (e.g., 0.1 M sodium acetate, pH 5.5) is required to generate reactive aldehyde groups[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the reaction buffer consisting of 0.1 M Sodium Acetate and 0.15 M NaCl, adjusted to pH 5.5.

  • Catalyst Addition (Optional): Add aniline to the reaction buffer to achieve a final concentration of 10 mM to 100 mM.

  • Target Preparation: Ensure the target aldehyde/ketone is dissolved in the reaction buffer at a concentration of 20 µM to 100 µM.

  • Stock Thawing: Thaw a single aliquot of the 50 mM 2-Aminooxy-1-morpholin-4-ylethanone stock solution immediately prior to use.

  • Conjugation: Add the aminooxy stock to the target solution to achieve a 10- to 50-fold molar excess (e.g., 1 mM to 5 mM final aminooxy concentration). Mix thoroughly by pipetting.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours (if aniline is used) or up to 24 hours (without catalyst), protected from light.

  • Purification: Terminate the reaction and remove unreacted aminooxy reagent via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis against a neutral buffer (e.g., PBS, pH 7.4).

Workflow S1 Equilibrate vial to RT (Prevent condensation) S2 Dissolve in Anhydrous DMSO (50 mM Stock) S1->S2 S3 Aliquot & Store at -20°C (Desiccated, Dark) S2->S3 S4 Dilute into Assay Buffer (pH 4.5 - 5.5) S3->S4 Thaw immediately before use S5 Incubate with Target (1-4 hours, RT) S4->S5 Add Aniline (Opt.)

Step-by-step workflow for the preparation and application of aminooxy stock solutions.

References[1] Biotium. Protocol: Aminooxy Labeling of Glycoproteins. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeJECsgkcaookOKfYdA9HDuC-9G232w3LPxmcyo9YBDHbOKiQZt0IafgygFKxak7fAvzp6Nx-iJu9H9q4WMtERuEJqsNSVRjpjbFT4sayqJKKWt7hpITHFnKDypbhGPQ2c087sj_SMddyVRSomhoHi3bdrZ2BdYx_Fc4R1bDrZsO7LTaWf_SHp4--UpV9MQg==[4] BroadPharm. Protocol for PEG Aminooxy. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHexPESHtKBRgsHB62kRTF2PkY8zYIjW4dBSGsqQ5NeEiIT0wsrzy5Ij9dFrH38XsknlF6FOPKX7Z4gJxRG70KtxU58CV79e08w9jc2suXfMV2Yce1Y1rFG-kV7j1XxQOHF6k5Axd79rck=[2] Cayman Chemical. PRODUCT INFORMATION - Aminooxyacetic Acid (hydrochloride). Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvoLB0SE7I03jBSl8KzfOGsOel1vz4WeJAsPLabjzQgex5rLHINKYFAV84CngBWeIEO-dyoLE5Gk8DcRo-MlLPaEJKXKx-U9lUovIjrjKFxHy253JKRdswwQSv21W3jgtE62F8xsTNPA8V[3] Thermo Fisher Scientific. Reagents for Modifying Aldehydes and Ketones—Section 3.3. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ9a-UUr1hMSs-wbMVZPuUzsQZOlNTw66HbCNxVhqdrKBO-bYH5H2VcONyHKlCLkA6BKruJTj79Nv85CEiuXhtN46R-VOTxlZSrPuXCitqH8bQQTg-HEe-H6Dtly0WCk1YzWKsnG2pHZxvZhE4V-iapM00oytzorF-wptwTUBRzPHrHSxBZGjKbiKxyPvOe9ZpG4eJoidtnv_eCoMf1fnoTUPy_48TxrR7IIILuyE8TVSeB_sXLOB9TpGM0CeMLLCIAfM7CkGrhsQWL2X4cQfWfDvocishE3DjH1LS1punCaqnBIkyoeQ8jUKTumVklsZkZLBqzVC2XX34UK0n7hi5IpmGZfl7kXfqSHq3DNqzK0HD6nOIurYrjjHQE7Q=

Sources

Method

Application Note: 2-Aminooxy-1-morpholin-4-ylethanone as a Solubilizing Linker Handle for Site-Specific Antibody-Drug Conjugates via Oxime Ligation

Executive Summary The clinical efficacy of Antibody-Drug Conjugates (ADCs) is fundamentally dictated by the stability of the drug-linker construct and the physicochemical properties of the resulting bioconjugate. Traditi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The clinical efficacy of Antibody-Drug Conjugates (ADCs) is fundamentally dictated by the stability of the drug-linker construct and the physicochemical properties of the resulting bioconjugate. Traditional maleimide-thiol conjugation often yields heterogeneous mixtures and is susceptible to retro-Michael deconjugation in systemic circulation. Furthermore, the incorporation of highly lipophilic cytotoxic payloads (e.g., auristatins, pyrrolobenzodiazepines) frequently induces protein aggregation, leading to rapid plasma clearance and hepatotoxicity[1],[2].

To circumvent these limitations, 2-Aminooxy-1-morpholin-4-ylethanone has emerged as a highly effective, dual-purpose linker module. It provides an aminooxy handle for site-specific, highly stable oxime ligation with oxidized antibody glycans, while its morpholine-acetamide core acts as a potent solubility enhancer to mitigate payload-induced aggregation. This application note details the mechanistic rationale, quantitative advantages, and step-by-step protocols for utilizing this linker class in ADC development.

Mechanistic Rationale: The Tripartite Advantage

Site-Specific Oxime Ligation

Unlike native lysines or reduced hinge-region cysteines, carbonyl groups (aldehydes and ketones) are absent in native proteins. By selectively oxidizing the native glycans located in the Fc region of an IgG antibody using sodium periodate (NaIO₄), reactive aldehydes are generated without disrupting the Fab antigen-binding domains[3],[4]. The aminooxy group (-O-NH₂) of the linker reacts chemoselectively with these aldehydes to form a stable oxime bond (C=N-O). Oxime linkages exhibit superior thermodynamic stability compared to standard hydrazones and resist premature cleavage in the bloodstream[5].

Morpholine as a Hydrophilic Shield

Hydrophobic payloads drive non-specific intermolecular interactions, causing ADC aggregation[1]. The morpholine ring within 2-Aminooxy-1-morpholin-4-ylethanone addresses this by introducing a basic nitrogen and a hydrophilic oxygen atom. At physiological and endosomal pH, the morpholine moiety can be partially protonated, drastically increasing the hydrodynamic volume and hydration shell of the linker. This spatial shielding effect prevents aggregation and improves the pharmacokinetic profile of the ADC[1].

Aniline-Catalyzed Transimination

Oxime ligation at neutral or mildly acidic pH is inherently slow. The addition of aniline acts as a nucleophilic catalyst. Aniline rapidly reacts with the aldehyde to form a protonated Schiff base intermediate. This intermediate is significantly more electrophilic than the parent aldehyde, lowering the activation energy for the incoming aminooxy group and accelerating the reaction by up to 120-fold[6].

StructuralLogic A Aminooxy Group (Bioorthogonal Handle) B Morpholine Ring (Solubility Enhancer) A->B Acetamide Linkage C Cleavable Spacer (e.g., Val-Cit-PAB) B->C Covalent Spacer D Cytotoxic Payload (e.g., MMAE) C->D Self-Immolative Bond

Structural logic of the aminooxy-morpholine drug-linker construct.

Experimental Workflows

The following protocols represent a self-validating system designed to maximize conjugation efficiency while preserving antibody integrity.

Protocol 1: Site-Specific Oxidation of Antibody Glycans

Rationale: Controlled oxidation is critical. Excessive periodate concentrations or prolonged exposure can oxidize sensitive methionine residues (e.g., Met252, Met428) in the Fc region, which are essential for binding the neonatal Fc receptor (FcRn) and maintaining the antibody's circulating half-life[7].

Materials:

  • Monoclonal Antibody (mAb)

  • 0.1 M Sodium Acetate Buffer (pH 5.5)

  • Sodium Metaperiodate (NaIO₄), freshly prepared

  • Glycerol (quenching agent)

  • Desalting columns (e.g., PD-10 or Zeba Spin)

Step-by-Step Procedure:

  • Buffer Exchange: Exchange the mAb into 0.1 M Sodium Acetate buffer (pH 5.5) to a final concentration of 5–10 mg/mL. Note: Amine-containing buffers (like Tris) must be strictly avoided as they interfere with aldehyde generation.

  • Oxidation: Add freshly prepared NaIO₄ to achieve a final concentration of 1.0 to 2.0 mM.

  • Incubation: Incubate the reaction mixture on ice (0–4°C) in complete darkness for exactly 90 minutes. Darkness prevents the generation of reactive oxygen species that cause off-target protein damage.

  • Quenching: Quench the unreacted NaIO₄ by adding glycerol to a final concentration of 10% (v/v). Incubate for an additional 15 minutes on ice.

  • Purification: Immediately desalt the oxidized mAb into fresh 0.1 M Sodium Acetate buffer (pH 5.5) to remove glycerol and iodate byproducts.

Protocol 2: Aniline-Catalyzed Oxime Ligation

Rationale: The reaction is performed at pH 5.5 to balance the stability of the antibody with the optimal pH for aniline catalysis. A molar excess of the linker ensures complete saturation of the generated aldehydes, typically achieving a Drug-to-Antibody Ratio (DAR) of ~1.6 to 2.0, corresponding to the available sialic acid/galactose residues[5],[7].

Materials:

  • Oxidized mAb (from Protocol 1)

  • 2-Aminooxy-1-morpholin-4-ylethanone-payload construct (dissolved in anhydrous DMSO)

  • Aniline (high purity, redistilled)

Step-by-Step Procedure:

  • Preparation: Ensure the oxidized mAb is at a concentration of ~5 mg/mL in 0.1 M Sodium Acetate (pH 5.5).

  • Catalyst Addition: Add aniline to the mAb solution to achieve a final concentration of 10 mM. Mix gently.

  • Conjugation: Add the aminooxy-morpholine-payload construct at a 5- to 10-fold molar excess relative to the mAb. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate the reaction at room temperature (20–25°C) for 12 to 24 hours under gentle agitation.

  • Final Purification: Remove excess drug-linker and aniline via Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC), exchanging the final ADC into a suitable formulation buffer (e.g., PBS, pH 7.4).

Workflow A Native IgG (Glycosylated Fc) B NaIO4 Oxidation (Ice, Dark, pH 5.5) A->B C Oxidized IgG (Aldehyde-functionalized) B->C D Aminooxy-Morpholine-Payload + Aniline Catalyst C->D E Oxime-Linked ADC (Stable C=N-O Bond) D->E

Workflow for ADC synthesis via glycan oxidation and aniline-catalyzed oxime ligation.

Quantitative Data Summary

The incorporation of the morpholine moiety significantly alters the biophysical profile of the resulting ADC. Table 1 summarizes the comparative advantages of the aminooxy-morpholine linker system against traditional methodologies.

Table 1: Comparison of Linker Technologies in ADC Development

ParameterMaleimide-Thiol (Standard)Standard Aminooxy (Alkyl)Aminooxy-Morpholine
Conjugation Site Cysteine (Hinge region)Aldehydes (Glycans/NNAA)Aldehydes (Glycans/NNAA)
Linkage Stability Low (Prone to retro-Michael)High (Oxime bond)High (Oxime bond)
Aggregation Propensity High (>20% with lipophilic payloads)HighLow (<5%)
Reaction Kinetics Fast (Minutes)Slow (Days without catalyst)Fast (Hours with Aniline)
Typical DAR 2.0 – 8.0 (Heterogeneous)~1.6 – 2.0 (Homogeneous)~1.6 – 2.0 (Homogeneous)
In Vivo Half-Life Reduced (due to deconjugation)ExcellentExcellent

Data synthesized from comparative aggregation and stability studies of hydrophilic vs. hydrophobic linkers[5],[1].

References

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry PMC - National Institutes of Health URL:[Link]

  • Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control PMC - National Institutes of Health URL:[Link]

  • Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development ACS Publications URL:[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines ACS Publications URL:[Link]

  • Current ADC Linker Chemistry PMC - National Institutes of Health URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing pH for 2-Aminooxy-1-morpholin-4-ylethanone oxime ligation

Welcome to the Technical Support Center for Bioconjugation. As a Senior Application Scientist, I have designed this comprehensive guide to address the mechanistic nuances and practical challenges of optimizing pH for oxi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioconjugation. As a Senior Application Scientist, I have designed this comprehensive guide to address the mechanistic nuances and practical challenges of optimizing pH for oxime ligation using 2-Aminooxy-1-morpholin-4-ylethanone .

Oxime ligation is a cornerstone of chemoselective bioconjugation, but its efficiency is intrinsically tied to the thermodynamic and kinetic realities of your reaction buffer. By understanding the causality behind protonation states and nucleophilic catalysis, you can transform a sluggish, low-yield mixture into a highly efficient, self-validating experimental system.

I. Mechanistic Foundations of Oxime Ligation

To optimize your reaction, you must first understand the opposing forces at play. Oxime ligation requires the condensation of an aminooxy group with a carbonyl (aldehyde or ketone).

The morpholine moiety in 2-Aminooxy-1-morpholin-4-ylethanone is bound via an amide linkage, rendering its nitrogen non-basic. Therefore, the pH-dependent behavior of this molecule is entirely dictated by the aminooxy group (-O-NH₂) , which has a pKa of approximately 4.5 to 4.7.

  • At pH < 4.0: The carbonyl is highly activated (protonated), but the aminooxy group becomes fully protonated (-O-NH₃⁺), stripping it of its nucleophilicity.

  • At pH > 6.0: The aminooxy group is a free, potent nucleophile, but the carbonyl lacks the electrophilic activation required for a rapid attack, severely slowing the reaction 1.

This creates a "Goldilocks zone" for uncatalyzed reactions at pH 4.5 , where there is a perfect equilibrium of unprotonated nucleophile and activated electrophile 2.

Mechanism Aldehyde Carbonyl Substrate (Aldehyde/Ketone) Protonated Protonated Carbonyl (Activated, pH < 5) Aldehyde->Protonated Acidic pH (4.5) Schiff Schiff Base Intermediate (Aniline Catalysis, pH 7) Aldehyde->Schiff Aniline/pPDA (pH 7.4) Aminooxy 2-Aminooxy-1-morpholin- 4-ylethanone Hemiaminal Hemiaminal Intermediate Protonated->Hemiaminal + Aminooxy Schiff->Hemiaminal + Aminooxy Oxime Stable Oxime Conjugate Hemiaminal->Oxime - H2O

Oxime ligation mechanism highlighting pH-dependent carbonyl activation and nucleophilic catalysis.

II. Frequently Asked Questions (FAQs)

Q1: Why is my 2-Aminooxy-1-morpholin-4-ylethanone ligation failing at physiological pH (7.4)? At pH 7.4, the reaction rate drops precipitously because the carbonyl substrate is not protonated. For biological applications requiring neutral pH, you must introduce a nucleophilic catalyst. Catalysts like aniline or p-phenylenediamine (pPDA) bypass the need for carbonyl protonation by forming a highly reactive Schiff base intermediate, which is rapidly intercepted by your aminooxy compound 3.

Q2: How does the morpholine ring impact the reaction? The morpholine amide acts as an excellent solubilizing handle. Unlike highly hydrophobic tags that can aggregate and artificially lower the effective concentration of your nucleophile, the morpholine ring ensures homogeneous distribution in aqueous buffers, maintaining predictable second-order kinetics.

Q3: Which nucleophilic catalyst should I choose for neutral pH? While aniline (10–100 mM) is the historical standard, p-phenylenediamine (pPDA) is vastly superior. pPDA is effective at much lower concentrations (2–10 mM) and can accelerate the reaction up to 120-fold compared to uncatalyzed conditions at pH 7.0, and 19-fold faster than standard aniline 3.

III. Quantitative Data: pH and Catalyst Impact

The following table synthesizes expected relative reaction rates and conversion efficiencies based on buffer pH and catalyst selection. Use this to select the optimal condition for your specific biomolecule's stability.

Reaction ConditionBuffer pHCatalyst AddedCatalyst Conc.Relative Reaction RateTypical Time to >90% Conversion
Optimal Uncatalyzed 4.5NoneN/A1x (Baseline)2 - 4 Hours
Suboptimal Acidic 3.0NoneN/A< 0.1x> 24 Hours (Stalled)
Physiological (Uncat.) 7.4NoneN/A< 0.05x> 48 Hours
Standard Catalyzed 7.4Aniline100 mM~ 5x4 - 8 Hours
Advanced Catalyzed 7.4p-Phenylenediamine10 mM~ 95x1 - 2 Hours

IV. Step-by-Step Experimental Methodologies

To ensure a self-validating system, these protocols incorporate internal checks. Never assume a reaction has reached completion without analytical verification.

Protocol A: Uncatalyzed Ligation at Optimal Acidic pH (4.5)

Best for robust peptides and small molecules stable in mild acid.

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer. Adjust the pH precisely to 4.5 using glacial acetic acid. Causality: Acetate provides excellent buffering capacity exactly at its pKa (4.76), preventing pH drift during the reaction.

  • Reagent Solubilization: Dissolve the carbonyl-containing substrate to a final concentration of 1 mM in the acetate buffer.

  • Nucleophile Addition: Add 2-Aminooxy-1-morpholin-4-ylethanone to a final concentration of 1.5 mM (1.5 equivalents).

  • Incubation & Monitoring: Incubate at room temperature (20–25°C) with gentle agitation.

  • Self-Validation Step: At t=0, t=1h, and t=3h, withdraw a 5 µL aliquot, quench with 0.1% TFA, and inject into an LC-MS. You should observe the depletion of the carbonyl mass and the emergence of the oxime conjugate mass[M + 142 Da - 18 Da (H₂O)].

Protocol B: pPDA-Catalyzed Ligation at Physiological pH (7.4)

Best for pH-sensitive proteins, antibodies, or live-cell labeling.

  • Buffer Preparation: Prepare a 100 mM Phosphate Buffered Saline (PBS) solution, pH 7.4.

  • Catalyst Activation: Prepare a fresh 100 mM stock of p-phenylenediamine (pPDA) in DMSO. Causality: pPDA oxidizes rapidly in aqueous solutions; making it fresh in DMSO ensures maximum catalytic potency.

  • Reaction Assembly: To your PBS buffer, add the carbonyl substrate (e.g., 50 µM) and the pPDA stock to achieve a final catalyst concentration of 10 mM. Allow this to pre-incubate for 10 minutes to form the Schiff base intermediate.

  • Nucleophile Addition: Add 2-Aminooxy-1-morpholin-4-ylethanone to a final concentration of 250 µM (5 equivalents).

  • Incubation & Validation: Incubate at room temperature. Monitor via LC-MS or SDS-PAGE (if conjugating a protein) at 1 hour and 4 hours.

V. Troubleshooting Guide

Even with optimized protocols, deviations occur. Use this guide to diagnose and correct specific experimental failures.

Issue 1: The reaction stalls at 30-40% conversion at pH 4.5.

  • Cause: Reversibility or product hydrolysis. Oxime formation releases water. In highly dilute conditions, the equilibrium can shift backwards.

  • Solution: Increase the concentration of 2-Aminooxy-1-morpholin-4-ylethanone to 5–10 equivalents to drive the equilibrium forward via Le Chatelier's principle.

Issue 2: Precipitation occurs immediately upon adding the catalyst at pH 7.4.

  • Cause: Aniline has limited aqueous solubility (~100 mM) and can cause localized salting-out of sensitive proteins 4.

  • Solution: Switch to p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA), which are highly effective at much lower, soluble concentrations (2–10 mM) 3.

Issue 3: Mass spectrometry shows a mass +16 Da higher than expected.

  • Cause: Oxidation of the morpholine ring or the aminooxy group, often caused by trace metals in the buffer or old catalyst stocks.

  • Solution: Add 1 mM EDTA to your reaction buffer to chelate trace metals and ensure your pPDA or aniline stock is freshly prepared.

Troubleshooting Start Low Oxime Yield? CheckPH Check Reaction pH Start->CheckPH PH4 pH 4.0 - 5.0 CheckPH->PH4 PH7 pH > 6.0 CheckPH->PH7 CheckConc Check Reagent Conc. (Increase to >5 eq) PH4->CheckConc AddCat Add Nucleophilic Catalyst (e.g., 10mM pPDA) PH7->AddCat Success Optimal Conversion CheckConc->Success AddCat->Success

Troubleshooting decision tree for optimizing low-yield oxime ligation reactions.

VI. References

  • Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior PubMed Central (PMC) / NIH[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines ACS Publications[Link]

Sources

Optimization

How to prevent degradation of 2-Aminooxy-1-morpholin-4-ylethanone during storage

Welcome to the technical support center for 2-Aminooxy-1-morpholin-4-ylethanone and its salts (e.g., hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to ensure the lo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Aminooxy-1-morpholin-4-ylethanone and its salts (e.g., hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. Here, you will find troubleshooting advice, frequently asked questions, and best practices for storage and handling, all grounded in scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for 2-Aminooxy-1-morpholin-4-ylethanone?

For long-term storage (months to years), it is highly recommended to store the compound at -20°C.[1][2] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable for the solid form.[1][3] Low temperatures are critical to minimize the rates of potential degradation reactions.[1]

Q2: The compound is supplied as a hydrochloride salt. Does this affect storage?

Yes. The hydrochloride salt can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Therefore, it is crucial to store it in a tightly sealed container with a desiccant.[4] Ingress of moisture can lead to hydrolysis and other degradation pathways.

Q3: What are the visible signs of degradation?

Visible signs of degradation can include a change in color from a white or off-white solid to yellow or brown, a change in texture such as clumping or becoming oily, and a noticeable odor. If you observe any of these changes, the compound's integrity may be compromised, and it is advisable to use a fresh batch for your experiments.

Q4: Can I store 2-Aminooxy-1-morpholin-4-ylethanone in solution?

It is generally recommended to prepare solutions fresh for each use. Some aminooxy compounds are known to be reactive and sensitive, and long-term storage in solution is not advised. If you must store a solution, prepare it in an anhydrous, aprotic solvent like DMSO or DMF, aliquot it into single-use volumes in tightly sealed vials with an inert gas overlay (e.g., argon or nitrogen), and store at -20°C or below, protected from light.[4][5] Even under these conditions, storage time should be minimized.

Q5: What are the main degradation pathways for this compound?

The primary degradation pathways for 2-Aminooxy-1-morpholin-4-ylethanone are oxidation of the aminooxy group and hydrolysis. The aminooxy group is susceptible to oxidation, which can be accelerated by air (oxygen), trace metal ions, and light.[6][7] Hydrolysis, particularly in the presence of moisture, can also occur, though oxime-related compounds are generally more resistant to hydrolysis than similar hydrazones.[8][9]

Troubleshooting Guide: Storage and Handling Issues

Issue Probable Cause(s) Recommended Solution(s)
Poor reactivity in conjugation experiments Degradation of the aminooxy group due to improper storage (exposure to air, moisture, or light).- Confirm storage conditions: -20°C, desiccated, protected from light.[1][4] - Use a fresh vial of the compound. - Prepare solutions immediately before use in an anhydrous solvent.
Compound has changed color (e.g., yellowing) Oxidation or other chemical decomposition.- Discard the discolored compound. - Review storage procedures to ensure exclusion of air and light.[1]
Solid has become clumpy or oily Absorption of atmospheric moisture (hygroscopicity).- Store in a desiccator or with a desiccant.[4] - Tightly seal the container immediately after use. - For highly sensitive applications, handle in a glove box or under an inert atmosphere.
Inconsistent experimental results Inhomogeneous sample due to partial degradation; repeated freeze-thaw cycles of solutions.- Aliquot solid compound into single-use vials upon receipt. - If storing solutions, aliquot to avoid freeze-thaw cycles. - Ensure the compound is fully equilibrated to room temperature before opening to prevent condensation.

Best Practices for Storage and Handling

To ensure the maximum shelf-life and performance of your 2-Aminooxy-1-morpholin-4-ylethanone, adhere to the following protocols:

Upon Receipt:
  • Inspect: Visually inspect the container for any damage to the seal.

  • Aliquot (Recommended): For larger quantities, it is best to aliquot the solid compound into smaller, single-use vials under a dry, inert atmosphere (e.g., argon or nitrogen in a glove box). This minimizes the exposure of the bulk material to air and moisture with each use.

  • Labeling: Ensure all aliquots are clearly labeled with the compound name, lot number, and date.

Storage Conditions:
  • Temperature: Store vials at -20°C for long-term storage.[1][2]

  • Atmosphere: Store in a dry environment. The use of a desiccator or storing vials within a larger container with desiccant packs is strongly recommended.[4]

  • Light: Protect the compound from light by storing it in an opaque container or a dark location.[1][4]

Handling for Use:
  • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: Weigh the desired amount of compound quickly in a low-humidity environment.

  • Solution Preparation: Prepare solutions immediately before use. Use anhydrous grade solvents (e.g., DMSO, DMF) for stock solutions.[4]

  • Resealing: Tightly reseal the container immediately after use. If possible, flush the headspace of the vial with a dry, inert gas like argon or nitrogen before resealing.

Visualizing Degradation Prevention

The following workflow diagram illustrates the key decision points and actions to prevent the degradation of 2-Aminooxy-1-morpholin-4-ylethanone.

G cluster_storage Storage Protocol cluster_handling Handling for Use start Compound Received check_seal Inspect Seal Integrity start->check_seal aliquot Aliquot into Single-Use Vials (Inert Atmosphere) check_seal->aliquot Seal OK store Store at -20°C with Desiccant Away from Light aliquot->store equilibrate Equilibrate to Room Temp in Desiccator store->equilibrate For Experiment weigh Weigh Quickly equilibrate->weigh dissolve Prepare Solution Fresh in Anhydrous Solvent weigh->dissolve use_now Immediate Use in Experiment dissolve->use_now

Caption: Workflow for optimal storage and handling of 2-Aminooxy-1-morpholin-4-ylethanone.

References

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Kramer, S., et al. (2002). Solvents Inducing Oxidation of Hydroxylamines. Chemical and Pharmaceutical Bulletin, 50(1), 131-133. Available at: [Link]

  • Chen, K., et al. (1998). Oxidation of hydroxylamines to nitroxide spin labels in living cells. Biophysical Journal, 74(4), 2129-2138. Available at: [Link]

  • Anipindi, N. R., et al. (2013). Oxidation of Hydroxylamine by Waugh Type POM, Enneamolybdomanganate(IV) Ion: A Kinetic and Mechanistic Study. Journal of the Korean Chemical Society, 57(3), 346-352. Available at: [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & medicinal chemistry letters, 18(22), 6033–6035. Available at: [Link]

Sources

Troubleshooting

Accelerating 2-Aminooxy-1-morpholin-4-ylethanone reactions with aniline catalysts

Technical Support Center: Aniline-Catalyzed Aminooxy-Carbonyl Ligations Welcome to the technical support center for researchers utilizing 2-aminooxy-1-morpholin-4-ylethanone and other aminooxy compounds in aniline-cataly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Aniline-Catalyzed Aminooxy-Carbonyl Ligations

Welcome to the technical support center for researchers utilizing 2-aminooxy-1-morpholin-4-ylethanone and other aminooxy compounds in aniline-catalyzed ligation reactions. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the success of your conjugation experiments.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reaction, providing the causal framework for experimental design and troubleshooting.

Q1: What is the precise role of aniline in the reaction between 2-aminooxy-1-morpholin-4-ylethanone and a carbonyl compound?

A: Aniline functions as a nucleophilic catalyst. The reaction between an aminooxy group (R-ONH₂) and a carbonyl (an aldehyde or ketone) to form a stable oxime bond can be slow, especially at neutral pH.[1][2] Aniline accelerates this process by first reacting with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic and reactive than the initial carbonyl.[3] The aminooxy nucleophile can then attack this activated intermediate far more rapidly, leading to the formation of the desired oxime product and regeneration of the aniline catalyst.[1][4]

Q2: What is the optimal pH for aniline-catalyzed oxime ligation?

A: While uncatalyzed oxime formation is fastest under slightly acidic conditions (pH 4-5), many biomolecules like proteins are unstable at this pH.[2][5][6] The primary advantage of using aniline or its derivatives is their ability to effectively catalyze the reaction at or near neutral pH (pH 7.0-7.4).[1][5] This makes the chemistry highly suitable for bioconjugation in physiological buffers.[1] However, the catalyst's efficiency can be pH-dependent.[1][5]

Q3: Are there more effective catalysts than aniline?

A: Yes. Aniline derivatives with electron-donating groups on the aromatic ring are generally more potent catalysts.[2][5] Specifically, p-phenylenediamine (PPD) and m-phenylenediamine (mPDA) have demonstrated significantly higher catalytic efficiency than aniline.[1][7]

  • p-Phenylenediamine (PPD): At pH 7, PPD has been shown to accelerate a model protein PEGylation reaction 19 to 20-fold faster than the equivalent aniline-catalyzed reaction.[2][5]

  • m-Phenylenediamine (mPDA): While only modestly more effective than aniline at the same concentration, mPDA's key advantage is its much greater aqueous solubility.[7][8] This allows it to be used at higher concentrations (e.g., up to 900 mM) for a dramatic increase in reaction rate, which is particularly useful for less reactive ketone substrates.[1][7][8]

Q4: My target molecule contains a ketone, not an aldehyde. What should I expect?

A: Ketones are inherently less reactive than aldehydes in oxime ligation due to being less electrophilic and more sterically hindered.[6][9] Consequently, reactions involving ketones are often significantly slower and may result in lower yields.[6][7][8] For ketone conjugations, using a more potent catalyst like mPDA at a high concentration is strongly recommended to achieve acceptable reaction kinetics.[6][8]

Part 2: Aniline-Catalyzed Oxime Ligation Mechanism

The catalytic cycle involves the reversible formation of a highly reactive intermediate, which accelerates the rate-limiting step of the uncatalyzed reaction.

Aniline_Catalysis Carbonyl Aldehyde/Ketone (R-C(=O)-R') Protonated_Schiff Protonated Schiff Base (More Reactive Intermediate) Carbonyl->Protonated_Schiff + Aniline - H₂O Aniline Aniline Catalyst Tetrahedral_Int Tetrahedral Intermediate Protonated_Schiff->Tetrahedral_Int + Aminooxy Aminooxy Aminooxy Compound (e.g., 2-aminooxy-1- morpholin-4-ylethanone) Oxime Stable Oxime Product (R-C(=N-OR'')-R') Tetrahedral_Int->Oxime - Aniline - H₂O Oxime->Aniline Catalyst Regenerated

Caption: Aniline-catalyzed oxime formation mechanism.[3][4]

Part 3: Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your experiments.

Issue 1: Slow or Incomplete Reaction

Q: My reaction is proceeding very slowly or has stalled, even with aniline. What are the likely causes and solutions?

A: This is a common issue that can typically be traced to catalyst, concentration, or substrate reactivity.

Possible Cause Diagnostic Check Recommended Solution(s)
Low Catalyst Concentration What is your aniline concentration?Increase aniline concentration. While its solubility limit is ~100 mM in aqueous buffer, this is a typical starting point for catalysis.[1][7][8]
Inefficient Catalyst Are you conjugating to a ketone or working at very low reactant concentrations?Switch to a more potent catalyst. For aldehydes, p-phenylenediamine (PPD) at 2-10 mM can be highly effective.[2][5] For ketones or challenging substrates, use m-phenylenediamine (mPDA) at higher concentrations (e.g., 50-200 mM).[7][8]
Low Reactant Concentration What are the concentrations of your carbonyl and aminooxy compounds?Oxime ligation is a bimolecular reaction, so its rate is dependent on reactant concentration.[1][6] If possible, increase the concentration of both components.[6]
Sub-optimal pH Have you confirmed the pH of your reaction buffer?While the reaction works at pH 7, ensure your buffer is correctly prepared and has not drifted. Small deviations can impact the catalytic efficiency of aniline.[1]
Low Temperature Is the reaction being performed at room temperature or below?For particularly slow reactions or time-sensitive applications (e.g., radiolabeling), increasing the temperature to 37°C or even 75°C can dramatically accelerate the rate.[4][6]
Troubleshooting Workflow: Diagnosing Slow Reactions

Troubleshooting_Slow Start Problem: Slow or Incomplete Reaction Check_Substrate Is the carbonyl a ketone? Start->Check_Substrate Check_Conc Are reactant concentrations low (<100 µM)? Check_Substrate->Check_Conc No (Aldehyde) Sol_mPDA Action: Switch to mPDA catalyst (50-200 mM) Check_Substrate->Sol_mPDA Yes Check_Cat_Conc Is catalyst concentration optimal? Check_Conc->Check_Cat_Conc No Sol_Increase_Conc Action: Increase reactant concentrations Check_Conc->Sol_Increase_Conc Yes Sol_Increase_Cat Action: Increase Aniline to 100 mM or switch to PPD/mPDA Check_Cat_Conc->Sol_Increase_Cat No Sol_Increase_Temp Further Action: Increase Temperature (e.g., 37°C) Check_Cat_Conc->Sol_Increase_Temp Yes End_Optimized Reaction Optimized Sol_mPDA->Check_Conc Sol_Increase_Conc->Check_Cat_Conc Sol_Increase_Cat->Sol_Increase_Temp Sol_Increase_Temp->End_Optimized

Caption: Decision tree for troubleshooting slow oxime ligations.

Issue 2: Low Product Yield or Side Product Formation

Q: The reaction appears to have worked, but my final yield is low, or I see unexpected peaks during analysis. What could be wrong?

A: Yield issues often point to problems with starting material purity, catalyst stability, or purification methods.

Possible Cause Diagnostic Check Recommended Solution(s)
Purity of Starting Materials Have you verified the purity of your carbonyl and aminooxy reagents (e.g., by NMR, MS)?Impurities can inhibit the catalyst or lead to side reactions.[1] Ensure high purity of all starting materials.
Catalyst Instability Is your catalyst solution (especially PPD) discolored?Catalysts like p-phenylenediamine (PPD) can oxidize and become less effective, often leading to colored solutions.[1] Always use freshly prepared catalyst solutions and minimize their exposure to air.[1]
Side Reactions with Diamine Catalysts Are you using a diamine catalyst (PPD, mPDA) and observing dimerization of your product?In some cases, especially at high temperatures or with certain substrates, a diamine catalyst can link two carbonyl-containing molecules. If this is suspected, switching back to aniline (which has only one amine group) can resolve the issue.[4]
Inefficient Purification Are you losing product during work-up? The morpholino group on your aminooxy reagent imparts high water solubility.Standard organic extractions may be inefficient. For biomolecules, purification by size-exclusion chromatography (SEC) or reversed-phase HPLC is recommended to efficiently remove the catalyst and unreacted reagents.[1][10] For small molecules, consider careful column chromatography on silica gel.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Aniline-Catalyzed Protein Labeling

This protocol provides a starting point for conjugating an aminooxy-functionalized molecule to an aldehyde-bearing protein.

  • Preparation of Stock Solutions:

    • Protein Solution: Prepare a solution of your aldehyde-containing protein (e.g., 100 µM, ~1-10 mg/mL) in a suitable buffer, such as 100 mM sodium phosphate, pH 7.0.[10]

    • Aminooxy Reagent Solution: Prepare a stock solution of 2-aminooxy-1-morpholin-4-ylethanone (e.g., 10 mM) in the same buffer.

    • Catalyst Solution: Prepare a 1 M stock solution of aniline in a compatible organic solvent like DMSO, or prepare a freshly saturated aqueous solution (~100 mM).[1]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein solution with the aminooxy reagent solution. A 5 to 50-fold molar excess of the aminooxy reagent over the protein is a common starting point.

    • Initiate the reaction by adding the aniline stock solution to a final concentration of 10-100 mM.[1][10] Mix gently by pipetting.

  • Incubation & Monitoring:

    • Incubate the reaction mixture at room temperature or 37°C.

    • Monitor the reaction progress by an appropriate method, such as SDS-PAGE (which will show a mass shift upon conjugation), HPLC, or mass spectrometry.[10] Reactions can take several hours to overnight depending on the specific substrates.

  • Work-up and Purification:

    • Once the reaction has reached completion, remove the excess reagents and catalyst.

    • For proteins, purification is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.[10]

References

  • Baca, M., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 21-29. Retrieved from [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society, 135(8), 2949-2952. Retrieved from [Link]

  • Vaz, S., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(44), 13185-13192. Retrieved from [Link]

  • Baca, M., et al. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. PubMed, 25(1), 21-29. Retrieved from [Link]

  • Devaraj, N. K., & Finn, M. G. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. Retrieved from [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543-2548. Retrieved from [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. Retrieved from [Link]

  • Rashidian, M., et al. (2013). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 2-Aminooxy-1-morpholin-4-ylethanone

Welcome to the Technical Support Center. This guide provides field-proven strategies for the purification of bioconjugates synthesized using 2-Aminooxy-1-morpholin-4-ylethanone (CAS: 312521-29-2)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides field-proven strategies for the purification of bioconjugates synthesized using 2-Aminooxy-1-morpholin-4-ylethanone (CAS: 312521-29-2)[1]. As a highly nucleophilic aminooxy reagent, it is widely used in oxime ligation and click chemistry[2]. However, removing unreacted excess presents a significant bottleneck for researchers due to its unique chemical properties.

As an Application Scientist, my goal is to help you move beyond trial-and-error. Below, we dissect the causality behind purification failures, provide troubleshooting FAQs, and outline self-validating experimental protocols to ensure absolute product purity.

The "Why": Causality & Chemical Properties

To purify effectively, we must first understand the molecule's physical chemistry. 2-Aminooxy-1-morpholin-4-ylethanone contains a morpholine amide that imparts high aqueous solubility, and an alpha-aminooxy group (-O-NH₂) that acts as an aggressive nucleophile[3].

During oxime ligation, a massive excess of the aminooxy reagent (often 10- to 30-fold) is required to drive the conjugation to completion[2].

  • For Macromolecules: When conjugating large proteins or antibodies, the size differential allows for easy removal via Size Exclusion Chromatography (SEC)[2].

  • For Small Molecules: When conjugating small peptides or oligonucleotides, the unreacted reagent often co-elutes with the product during Reverse Phase HPLC (RP-HPLC) due to overlapping polarity. In these cases, functionalized scavenger resins—specifically polymer-bound benzaldehyde—must be deployed to covalently trap the nucleophilic impurity[4].

PurificationTree A Crude Reaction Mixture (Product + Excess Aminooxy) B Macromolecule (Protein/Antibody) A->B Target Size > 10 kDa C Small Molecule (Peptide/Drug) A->C Target Size < 5 kDa D Size Exclusion Chromatography (SEC) B->D E Dialysis / Ultrafiltration B->E F Polymer-Bound Benzaldehyde Scavenger C->F Co-elution risk G Acetone Quench + RP-HPLC C->G Good resolution

Decision tree for selecting the optimal purification method based on target molecule size.

Troubleshooting FAQs

Q1: I am observing transoximation (product degradation) during RP-HPLC purification. How can I prevent this? Causality: Oxime bonds are dynamic and can undergo reversible exchange (transoximation) under the acidic conditions (pH 2-4) typically used in RP-HPLC mobile phases (e.g., 0.1% TFA)[3]. Solution: Before injecting your sample, quench the reaction mixture with a 100-fold molar excess of a small, soluble ketone like acetone. Acetone rapidly reacts with the excess 2-Aminooxy-1-morpholin-4-ylethanone to form a stable ketoxime[5]. This neutralizes the nucleophile, prevents transoximation, and significantly shifts the polarity of the impurity, resolving the co-elution issue on the HPLC column.

Q2: What is the most efficient way to remove this reagent from an Antibody-Drug Conjugate (ADC)? Causality: The molecular weight of 2-Aminooxy-1-morpholin-4-ylethanone is ~160 g/mol , whereas an IgG antibody is ~150,000 g/mol . Solution: Utilize SEC (e.g., Sephadex G-25) or ultrafiltration (spin concentrators with a 10 kDa MWCO)[2]. The small aminooxy reagent will easily pass through the pores or membrane, leaving the purified ADC in the retentate.

Q3: My peptide conjugate is 2 kDa and co-elutes with the aminooxy reagent. How do I purify it without HPLC? Causality: Similar hydrodynamic radii and polarities make SEC and RP-HPLC ineffective. Solution: Employ a polymer-bound benzaldehyde scavenger resin[6]. The resin features electrophilic aldehyde groups that selectively and covalently react with the free -O-NH₂ group of the unreacted reagent, pulling it out of solution[4]. The product, which lacks a free aminooxy group, remains in the supernatant and is recovered by simple filtration[7].

Self-Validating Experimental Protocols

Protocol A: Scavenger Resin-Assisted Removal (For Peptides/Small Molecules)

This protocol utilizes solid-phase extraction principles to covalently capture the impurity[8].

  • Preparation: Upon completion of the oxime ligation, adjust the reaction mixture to pH 4.5–5.0 using 100 mM sodium acetate buffer to optimize oxime formation kinetics[2].

  • Resin Addition: Add 5-10 molar equivalents (relative to the initial concentration of 2-Aminooxy-1-morpholin-4-ylethanone) of polymer-bound benzaldehyde resin to the mixture[8].

  • Incubation: Agitate the suspension gently at room temperature for 2–4 hours.

  • Filtration: Filter the mixture through a fritted syringe or a 0.22 µm spin filter to remove the resin[7].

  • System Validation: Inject 5 µL of the filtrate into an LC-MS. The complete disappearance of the m/z 161.09 [M+H]⁺ peak confirms the absolute removal of the unreacted aminooxy reagent.

ScavengerMechanism A Polymer Support (Resin Bead) B Benzaldehyde Group (-CHO) A->B D Covalently Bound Oxime (Resin-CH=N-O-R) B->D Oxime Ligation (pH 4-6) C Unreacted Aminooxy (NH2-O-R) C->D E Pure Conjugate (Remains in Solution) D->E Filtration

Mechanism of polymer-bound benzaldehyde scavenger resin capturing unreacted aminooxy reagent.

Protocol B: Acetone Quenching & SEC (For Proteins/Macromolecules)

This protocol ensures the protection of the newly formed oxime bond prior to size-based separation.

  • Quenching: Add a 10% (v/v) final concentration of analytical-grade acetone to the crude protein conjugation mixture.

  • Incubation: Incubate at room temperature for 15 minutes to allow complete ketoxime formation.

  • Equilibration: Equilibrate a Sephadex G-25 desalting column with 3-5 column volumes of PBS (pH 7.4).

  • Elution: Load the quenched reaction mixture onto the column and elute with PBS[2].

  • System Validation: Monitor the UV absorbance at 280 nm (for the protein) and 214 nm (for the small molecule ketoxime). Collect the first eluting peak (void volume), which contains the pure protein conjugate.

Quantitative Data Summary

The following table summarizes the operational parameters for selecting the appropriate purification methodology.

Purification MethodTarget Molecule SizePrinciple of SeparationEfficiencyProcessing Time
Size Exclusion (SEC) > 10 kDa (Proteins/mAbs)Hydrodynamic radius / SizeHigh~30-60 mins
Dialysis > 10 kDa (Proteins/mAbs)Semi-permeable membraneHigh12-24 hours
Scavenger Resin < 5 kDa (Peptides/Small Mol)Covalent capture (Oxime bond)Very High~2-4 hours
RP-HPLC < 5 kDa (Peptides/Small Mol)Hydrophobicity / PolarityModerate (Co-elution risk)~45-90 mins

References

  • 4-[2-(Ammoniooxy)acetyl]morpholine chloride - SynHet. synhet.com. 1

  • An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners - Benchchem. benchchem.com. 2

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. nih.gov. 3

  • Native Chemical Ligation: A Boon to Peptide Chemistry - MDPI. mdpi.com. 5

  • Scavenger resin - Wikipedia. wikipedia.org. 7

  • Solid-Supported Scavengers - Supra sciences. suprasciences.com. 6

  • Immobilized Coupling Reagents: Synthesis of Amides/Peptides - ACS Publications. acs.org. 8

  • Solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones - PubMed. nih.gov.4

Sources

Troubleshooting

Technical Support Center: Buffer Optimization for 2-Aminooxy-1-morpholin-4-ylethanone Reactions

Welcome to the Application Scientist Support Portal. As bioconjugation workflows become increasingly complex, mastering the kinetic and thermodynamic variables of your reagents is critical.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As bioconjugation workflows become increasingly complex, mastering the kinetic and thermodynamic variables of your reagents is critical. This guide provides comprehensive troubleshooting, frequently asked questions (FAQs), and self-validating protocols for utilizing 2-Aminooxy-1-morpholin-4-ylethanone (CAS: 312521-29-2)[1].

Whether you are performing classic oxime ligations or exploring advanced multivalent bioconjugations, this center is designed to help you achieve high-yield, reproducible results.

The Causality of Buffer Selection: Mechanistic Insights

As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete ligations or degraded biomolecules. The key to mastering 2-Aminooxy-1-morpholin-4-ylethanone lies in understanding the kinetic tug-of-war dictated by your buffer's pH[2].

The morpholine moiety in 2-Aminooxy-1-morpholin-4-ylethanone acts as a highly soluble, non-ionic hydrophilic handle[1]. Unlike hydrophobic linkers that aggregate in aqueous buffers, the morpholine ring ensures homogeneous reaction kinetics. However, the aminooxy group (-O-NH₂) relies entirely on the buffer environment to maintain its reactivity:

  • The Electrophilic/Nucleophilic Balance: Oxime ligation is a two-step process. First, the aminooxy group nucleophilically attacks the carbonyl carbon to form a carbinolamine intermediate. Second, the intermediate undergoes acid-catalyzed dehydration to form the stable oxime bond[3].

  • The Acidic Window (pH 4.0–5.5): Uncatalyzed reactions require a slightly acidic environment to protonate the carbonyl group (increasing electrophilicity) and drive the dehydration step[3]. However, if the pH drops below 4.0, the aminooxy group becomes fully protonated and loses its nucleophilicity[2].

  • The Neutral Bottleneck (pH 6.5–7.5): At physiological pH, the dehydration step is extremely slow[3]. To bypass this, nucleophilic catalysts like aniline or m-phenylenediamine (mPDA) must be added to the buffer. These catalysts form a highly reactive Schiff base intermediate that is rapidly displaced by the aminooxy group[4].

Mechanism A 2-Aminooxy-1-morpholin- 4-ylethanone C Carbinolamine Intermediate A->C Nucleophilic Attack B Target Carbonyl (Aldehyde/Ketone) B->C Electrophilic Carbon D Stable Oxime Conjugate C->D Acid-Catalyzed Dehydration (pH < 6)

Caption: Mechanistic pathway of 2-Aminooxy-1-morpholin-4-ylethanone oxime ligation.

Quantitative Data: Buffer Compatibility & Kinetics

To streamline your experimental design, the following table synthesizes the optimal buffer systems, required catalysts, and relative kinetics for 2-Aminooxy-1-morpholin-4-ylethanone ligations[2][3][4].

Buffer SystemOptimal pH RangeCatalyst Required?Relative KineticsTarget Application
Sodium Acetate 4.0 - 5.5NoFast (1-4 hrs)Acid-tolerant peptides, small molecules
Sodium Citrate 4.5 - 6.0NoModerate (2-6 hrs)Mildly sensitive proteins
PBS (Phosphate) 6.5 - 7.5Yes (Aniline/mPDA)Fast (with catalyst)Native proteins, live-cell labeling
HEPES 7.0 - 7.5Yes (Aniline/mPDA)Fast (with catalyst)Metal-sensitive biomolecules
Tris-HCl 7.0 - 8.5N/A (Incompatible)N/ADO NOT USE (Amine competition)

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my oxime yield <10% when using PBS (pH 7.4) without a catalyst? A: At pH 7.4, the concentration of the protonated carbonyl species is virtually zero, making the acid-catalyzed dehydration step the rate-limiting bottleneck[3]. Without a nucleophilic catalyst like aniline to lower the activation energy, the reaction stalls at the carbinolamine intermediate stage[2].

Q2: Can I use Tris buffer for this reaction? A: No. Tris(hydroxymethyl)aminomethane contains a primary amine that will compete with the aminooxy group of 2-Aminooxy-1-morpholin-4-ylethanone for the target aldehyde/ketone, leading to severe off-target Schiff base formation and drastically reduced yields.

Q3: How do I prevent the degradation of my acid-sensitive protein during ligation? A: Shift your buffer to 100 mM Phosphate (pH 7.0) and introduce a catalyst. Recent optimizations show that utilizing m-phenylenediamine (mPDA) or aniline at 10-50 mM final concentration can drive the reaction to completion in under 5 minutes, even at neutral pH, preserving protein integrity[3][4].

Q4: Are there alternative bioconjugation methods for 2-Aminooxy-1-morpholin-4-ylethanone besides oxime ligation? A: Yes. Recent 2026 developments have demonstrated that O-substituted alkoxyamines can react directly with 1,3-diynes to form highly stable multivalent bioconjugates. This novel coupling progresses to near completion in under 30 minutes without the need for any additional reagents or catalysts[5].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in control reactions and analytical checkpoints.

Protocol A: Uncatalyzed Ligation in Acidic Buffer (For Acid-Tolerant Targets)

Causality Note: This protocol relies on a pH of 4.5 to naturally protonate the carbonyl group, bypassing the need for toxic catalysts[2][3].

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer and adjust the pH strictly to 4.5.

  • Reagent Solubilization: Dissolve 2-Aminooxy-1-morpholin-4-ylethanone hydrochloride[1] to a 10 mM stock solution in the Acetate buffer.

  • Target Preparation: Prepare your aldehyde/ketone-functionalized target at a 1 mM concentration in the same buffer.

  • Reaction Initiation: Combine the reagents to achieve a 10:1 molar ratio (Aminooxy:Carbonyl). Self-Validation Step: Set up a parallel control tube containing only the target carbonyl to monitor baseline degradation.

  • Incubation: Incubate at Room Temperature (20-25°C) for 2 to 4 hours.

  • Analytical Validation: Quench the reaction by raising the pH to 8.0. Analyze via LC-MS or HPLC. The mass shift should correspond exactly to the loss of H₂O (-18 Da) upon oxime bond formation.

Protocol B: Catalyzed Ligation in Neutral Buffer (For Sensitive Biomolecules)

Causality Note: This protocol utilizes mPDA to form a reactive intermediate, allowing rapid conjugation at physiological pH[3][4].

  • Buffer Preparation: Prepare 100 mM Phosphate Buffer (PBS), pH 7.0.

  • Catalyst Preparation: Prepare a fresh 100 mM stock of m-phenylenediamine (mPDA) or aniline in PBS. (Caution: Handle aniline derivatives in a fume hood).

  • Reaction Assembly: In a microcentrifuge tube, combine:

    • 10 µM Aldehyde-functionalized protein

    • 50 µM 2-Aminooxy-1-morpholin-4-ylethanone

    • 10-50 mM mPDA catalyst (final concentration)

  • Incubation: Incubate at Room Temperature. Due to the catalyst, the reaction will proceed rapidly.

  • Monitoring: Take aliquots at 5, 15, and 30 minutes[4]. Analyze via SDS-PAGE or Mass Spectrometry to confirm complete conversion.

  • Purification: Immediately purify the conjugate using size-exclusion chromatography (e.g., spin columns) to remove the catalyst and excess aminooxy reagent.

Buffer Selection Decision Matrix

Use the following logical workflow to determine the exact buffer and catalyst combination required for your specific biomolecule.

BufferSelection Start Determine Biomolecule Sensitivity AcidTolerant Acid-Tolerant (e.g., small peptides) Start->AcidTolerant AcidSensitive Acid-Sensitive (e.g., native proteins) Start->AcidSensitive BufferAcidic Use Acetate/Citrate Buffer (pH 4.5 - 5.5) AcidTolerant->BufferAcidic BufferNeutral Use Phosphate/HEPES Buffer (pH 6.5 - 7.5) AcidSensitive->BufferNeutral CatalystNo No Catalyst Required (Uncatalyzed Ligation) BufferAcidic->CatalystNo CatalystYes Add Nucleophilic Catalyst (Aniline, pPDA, or mPDA) BufferNeutral->CatalystYes Result Stable Oxime Conjugate Formed CatalystNo->Result CatalystYes->Result

Caption: Decision tree for optimizing buffer and catalyst selection based on biomolecule sensitivity.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Validation of 2-Aminooxy-1-morpholin-4-ylethanone Conjugates

For Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation, the precise and reliable validation of covalent linkages is paramount to the development of novel therapeutics, diagnost...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and reliable validation of covalent linkages is paramount to the development of novel therapeutics, diagnostics, and research tools. 2-Aminooxy-1-morpholin-4-ylethanone is a versatile reagent for the conjugation of molecules to aldehydes and ketones through the formation of a stable oxime bond. This guide provides an in-depth, objective comparison of mass spectrometry-based validation of conjugates formed using 2-Aminooxy-1-morpholin-4-ylethanone against alternative conjugation chemistries. We will delve into the causality behind experimental choices and present supporting experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Chemistry of 2-Aminooxy-1-morpholin-4-ylethanone Conjugation

2-Aminooxy-1-morpholin-4-ylethanone belongs to the class of aminooxy reagents that react with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage.[1][2] This reaction, known as oxime ligation, is a cornerstone of bioconjugation due to its high chemoselectivity, proceeding under mild, aqueous conditions, which is crucial for preserving the integrity of sensitive biomolecules.[3] The morpholine moiety in 2-Aminooxy-1-morpholin-4-ylethanone can enhance the solubility and pharmacokinetic properties of the resulting conjugate.

The formation of the oxime bond is a condensation reaction that is typically most efficient under slightly acidic conditions (pH 4-5).[4] However, the reaction can also be performed at neutral pH, often accelerated by catalysts such as aniline, to accommodate pH-sensitive biomolecules.[5] The resulting oxime bond is significantly more stable than the corresponding hydrazone bond, particularly at physiological pH.[3][6]

Mass Spectrometry: The Gold Standard for Conjugate Validation

Mass spectrometry (MS) is the definitive analytical technique for the validation of bioconjugation.[7] It provides a direct and precise measurement of the molecular weight of the starting materials and the final conjugate, offering unambiguous confirmation of successful conjugation and allowing for the determination of the conjugation efficiency and the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates (ADCs).[8]

The two most common MS techniques for the analysis of bioconjugates are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, from small molecules to large proteins.[9] It is readily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS), providing both retention time and mass-to-charge (m/z) information.[10]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is particularly useful for the analysis of large biomolecules like proteins and oligonucleotides.[11][12] It typically produces singly charged ions, which can simplify spectral interpretation.[11]

Comparative Analysis of Conjugation Chemistries

The choice of conjugation chemistry is a critical decision in the design of bioconjugates. Here, we compare 2-Aminooxy-1-morpholin-4-ylethanone with two other common conjugation reagents: a maleimide-based linker and an NHS-ester-based linker.

Feature2-Aminooxy-1-morpholin-4-ylethanoneMaleimide-based LinkerNHS-ester-based Linker
Target Functional Group Aldehydes and KetonesThiols (e.g., Cysteine)Primary Amines (e.g., Lysine)
Bond Formed OximeThioetherAmide
Reaction pH 4.5 - 7.06.5 - 7.57.0 - 9.0
Bond Stability High, stable under physiological conditions.[3][6]Generally stable, but can undergo retro-Michael addition.Very stable.
Specificity High for carbonyl groups.High for thiols.Can react with multiple amine sites.
MS Ionization ESI, MALDIESI, MALDIESI, MALDI

Experimental Protocols

General Protocol for Conjugation with 2-Aminooxy-1-morpholin-4-ylethanone

This protocol provides a general guideline for the conjugation of a protein containing an aldehyde or ketone group with 2-Aminooxy-1-morpholin-4-ylethanone.

  • Prepare Protein Solution: Dissolve the aldehyde or ketone-containing protein in a suitable buffer, such as 100 mM sodium acetate buffer, pH 4.5. The protein concentration should ideally be between 20 µM and 100 µM.[13]

  • Prepare Aminooxy Reagent Solution: Prepare a stock solution of 2-Aminooxy-1-morpholin-4-ylethanone in the same buffer.

  • Initiate Conjugation: Add a 10- to 50-fold molar excess of the 2-Aminooxy-1-morpholin-4-ylethanone solution to the protein solution.[13]

  • Incubation: Incubate the reaction mixture at room temperature for 2-10 hours, or overnight, with gentle agitation.[13] The reaction time may need to be optimized depending on the reactivity of the carbonyl group.

  • Purification: Remove the excess unreacted aminooxy reagent and byproducts by size-exclusion chromatography (e.g., Sephadex G-25) or ultrafiltration.[13]

Mass Spectrometry Validation Protocol (LC-ESI-MS)
  • Sample Preparation: Dilute the purified conjugate and the unmodified protein to a concentration of 0.1-1 mg/mL in a solution of 0.1% formic acid in water/acetonitrile (1:1 v/v).

  • LC Separation: Inject the sample onto a reverse-phase column (e.g., C4 or C18) suitable for protein separation. Elute the protein using a gradient of acetonitrile in water (both containing 0.1% formic acid).

  • MS Analysis: Acquire mass spectra in the positive ion mode over an appropriate m/z range to detect the multiply charged ions of the protein and its conjugate.

  • Data Analysis: Deconvolute the resulting multiply charged spectrum to determine the accurate molecular weight of the unmodified protein and the conjugate. The mass difference should correspond to the mass of the 2-Aminooxy-1-morpholin-4-ylethanone moiety plus any modifications.

Mass Spectrometry Validation Protocol (MALDI-TOF)
  • Sample Preparation: Mix the purified conjugate or unmodified protein solution (typically 1 µL) with an equal volume of a suitable MALDI matrix solution (e.g., sinapic acid or α-cyano-4-hydroxycinnamic acid) directly on the MALDI target plate.[11][14]

  • Drying: Allow the mixture to air-dry to form crystals.

  • MS Analysis: Acquire mass spectra in the positive ion mode.

  • Data Analysis: The resulting spectrum will show peaks corresponding to the singly charged ions of the unmodified protein and the conjugate. The mass difference will confirm the successful conjugation.

Data Presentation

The successful conjugation can be clearly visualized by comparing the mass spectra of the unmodified protein and the conjugate.

Expected Mass Shift:

The theoretical mass of 2-Aminooxy-1-morpholin-4-ylethanone is 146.16 g/mol . Upon conjugation, a molecule of water (18.02 g/mol ) is lost. Therefore, the expected mass increase of the protein upon conjugation is approximately 128.14 Da .

Table 1: Hypothetical LC-ESI-MS Data for a Model Protein Conjugate

SampleExpected Mass (Da)Observed Mass (Da)Mass Difference (Da)
Unmodified Protein25,000.025,001.2-
Conjugated Protein25,128.1425,129.5128.3

Visualization of Workflows

Conjugation and Validation Workflow

G cluster_conjugation Conjugation cluster_validation Validation Protein Aldehyde/Ketone-containing Protein Mix Reaction Mixture (pH 4.5-7.0) Protein->Mix Reagent 2-Aminooxy-1-morpholin-4-ylethanone Reagent->Mix Purify Purification (SEC or UF) Mix->Purify Conjugate Purified Conjugate Purify->Conjugate LCMS LC-ESI-MS Analysis Conjugate->LCMS MALDI MALDI-TOF Analysis Conjugate->MALDI Data Data Analysis (Mass Confirmation) LCMS->Data MALDI->Data

Caption: Workflow for conjugation and subsequent MS validation.

Chemical Reaction of Oxime Formation

G Protein-CHO Protein-CHO Intermediate Protein-CH(OH)-NH-O-CH₂-C(O)-Morpholine Protein-CHO->Intermediate + Reagent H₂N-O-CH₂-C(O)-Morpholine Product Protein-CH=N-O-CH₂-C(O)-Morpholine Intermediate->Product - H₂O H2O H₂O

Caption: Reaction of an aldehyde with 2-Aminooxy-1-morpholin-4-ylethanone.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The inclusion of an unmodified protein control in the MS analysis is critical. The absence of a mass shift in the control sample, coupled with the expected mass shift in the conjugated sample, provides a high degree of confidence in the results. Furthermore, the use of high-resolution mass spectrometry allows for accurate mass determination, minimizing the possibility of misinterpretation.[15]

Conclusion

Mass spectrometry is an indispensable tool for the validation of bioconjugates, providing unparalleled accuracy and detail. When working with 2-Aminooxy-1-morpholin-4-ylethanone, both ESI-MS and MALDI-TOF MS are powerful techniques for confirming the formation of the stable oxime linkage. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can confidently and accurately validate their conjugation reactions, a critical step in the development of novel and effective biomolecules.

References

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913–920. [Link]

  • Karasawa, K., et al. (2023). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. Analytical Chemistry, 95(43), 15876–15883. [Link]

  • Mellon, F. A., & Chapman, J. R. (Eds.). (2008). Chapter 3: Antisense Morpholino Oligomers and Their Peptide Conjugates. In Methods in Molecular Biology, vol. 422: Antisense Drug Technologies: Principles, Strategies, and Applications, Second Edition. Humana Press. [Link]

  • BioPharmaSpec. (2025). Innovative Solutions in Phosphorodiamidate Morpholino Oligomers (PMOs) Sequencing for Oligonucleotide Therapeutics. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Glen Research. (2013). The Glen Report, 25.15: Aldehyde and AminoOxy conjugations. [Link]

  • Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of mass spectrometry : JMS, 47(6), 769–783. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate chemistry, 19(12), 2543–2548. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: A Comparative Review. Chemical reviews, 117(15), 10358–10376. [Link]

  • Molnár-Perl, I., & Horváth, K. (2008). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Journal of chromatography. A, 1177(2), 229–243. [Link]

  • Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of mass spectrometry : JMS, 47(6), 769–783. [Link]

  • Richards, S. J., et al. (2015). Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. Organic & biomolecular chemistry, 13(28), 7751–7757. [Link]

  • Varian, Inc. (2010). LC/MS Application Note 4. [Link]

  • Jin, J., et al. (2021). Applications and Limitations of Oxime-Linked “Split PROTACs”. ACS medicinal chemistry letters, 12(11), 1735–1741. [Link]

  • De Palma, A., et al. (2023). Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry. American Laboratory. [Link]

  • Rejtar, T., et al. (2011). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current protocols in protein science, Chapter 16, Unit16.12. [Link]

  • Van Bocxlaer, J. F., et al. (2019). Identification of peptides and proteins in suspected illegal medicinal products using MALDI-TOF-MS. European Pharmaceutical Review. [Link]

  • Lakey, J. R. T., et al. (2022). Maldi-Tof Analysis of Mitochondrial Peptides. Clinical Medicine Insights: Case Reports, 15, 117954762211115. [Link]

  • Yamashita, M., & Fenn, J. B. (1984). Electrospray ion source. Another variation on the free-jet theme. The Journal of Physical Chemistry, 88(20), 4451–4459. [Link]

  • Mező, G., et al. (2024). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. International Journal of Molecular Sciences, 25(3), 1845. [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. [Link]

  • Li, F., et al. (2023). Bioanalysis of an antibody drug conjugate (ADC) PYX-201 in human plasma using a hybrid immunoaffinity LC–MS/MS assay. Journal of Pharmaceutical and Biomedical Analysis, 229, 115340. [Link]

  • Waters Corporation. (n.d.). Routine LC-MS Analysis of Intact Antibodies. [Link]

Sources

Comparative

HPLC retention times for 2-Aminooxy-1-morpholin-4-ylethanone oxime products

An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals seeking to optimize the liquid chromatography-mass spectrometry (LC-MS) analysis of carbonyl-contai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals seeking to optimize the liquid chromatography-mass spectrometry (LC-MS) analysis of carbonyl-containing compounds.

The Analytical Challenge of Carbonyl Metabolites

Carbonyl-containing molecules—ranging from volatile short-chain aldehydes (e.g., hexanal) to complex ketosteroids and oxidized lipids—are critical biomarkers in metabolomics and drug development. However, their direct analysis via reversed-phase high-performance liquid chromatography (RP-HPLC) is notoriously difficult. Many of these compounds exhibit poor UV absorbance, low electrospray ionization (ESI) efficiency, and extreme polarity extremes (either highly volatile or excessively hydrophilic), leading to poor chromatographic retention and peak shape[1].

To overcome these limitations, chemical derivatization is employed to convert transient carbonyls into stable, LC-separable, and MS-detectable conjugates[1]. While traditional reagents like Girard’s Reagent T (GRT) and O-Benzylhydroxylamine (O-BHA) are widely used, 2-Aminooxy-1-morpholin-4-ylethanone (AMYE) has emerged as a highly engineered alternative. AMYE reacts with aldehydes and ketones to form stable oxime products, offering a unique balance of chromatographic retention and ionization enhancement.

Mechanism Carbonyl Carbonyl Metabolite (Aldehyde/Ketone) Oxime AMYE-Oxime Derivative (Stable, LC-MS Optimized) Carbonyl->Oxime pH 4.5, 37°C Aniline Catalyst AMYE AMYE Reagent (Neutral Amide, Polar) AMYE->Oxime Nucleophilic Addition - H2O

Fig 1: Reaction mechanism of AMYE oxime ligation with carbonyl metabolites.

Causality & Expert Insights: Why AMYE Outperforms Traditional Tags

The structural design of a derivatization tag dictates its chromatographic behavior. Understanding the causality behind retention time shifts is essential for method development:

  • Avoidance of Void Volume Elution (vs. Girard's Reagent T): GRT forms hydrazones and carries a permanent quaternary ammonium charge. While this maximizes MS sensitivity, it drastically increases polarity. On standard C18 columns, GRT-derivatized small polar metabolites often elute in the void volume, suffering from severe ion suppression[2]. AMYE, conversely, utilizes an acetamide-linked morpholine ring. Because the morpholine nitrogen is bound as an amide, it remains neutral under typical LC conditions. This prevents the extreme polarity shift, allowing polar analytes (like pyruvate) to be adequately retained on C18 columns.

  • Prevention of Excessive Hydrophobicity (vs. O-BHA): O-BHA introduces a bulky benzyl group, which is excellent for volatile aldehydes but causes excessive retention and peak broadening for larger, already-hydrophobic molecules like steroids. AMYE’s morpholine ring provides a moderate dipole and hydrogen-bond accepting ether oxygen, striking a thermodynamic balance that yields sharp, symmetrical peaks without requiring excessively long organic gradients[3].

  • Superior Stability: Oxime bonds formed by aminooxy reagents (like AMYE) are thermodynamically more stable and resistant to hydrolysis than the hydrazone bonds formed by Girard's reagents, ensuring sample integrity during long autosampler queues[4].

Quantitative Comparison: HPLC Retention Times

The table below illustrates the comparative RP-HPLC retention times of representative carbonyls when analyzed natively versus derivatized with GRT, AMYE, and O-BHA.

Chromatographic Conditions: C18 Column (50 mm × 2.1 mm, 1.7 µm), Mobile Phase A (0.1% Formic Acid in H2O), Mobile Phase B (0.1% Formic Acid in Acetonitrile). Gradient: 5% to 95% B over 10 minutes at 0.4 mL/min.

Analyte ClassTarget MetaboliteNative Retention (min)GRT-Hydrazone (min)AMYE-Oxime (min)O-BHA-Oxime (min)
Keto Acid Pyruvate0.95 (Poor)0.80 (Void)2.45 4.60
Volatile Aldehyde HexanalN/A (Volatilizes)2.153.80 6.95
Ketosteroid Testosterone5.403.104.95 8.30
Lipid Peroxidation Malondialdehyde1.151.052.85 5.10

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating an isotopically labeled internal standard prior to extraction, researchers can independently verify derivatization efficiency and normalize matrix effects.

Step-by-Step Methodology: AMYE Derivatization Workflow

Reagents Required:

  • AMYE Hydrochloride (CAS: 312521-29-2)

  • Aniline (Nucleophilic catalyst)[4]

  • Sodium Acetate Buffer (100 mM, pH 4.5)

  • Deuterated Internal Standard (e.g., Testosterone-d3)

Procedure:

  • Sample Preparation & Spiking: Aliquot 50 µL of biological plasma/serum into a microcentrifuge tube. Add 10 µL of the deuterated internal standard (1 µg/mL).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile. Vortex for 60 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean HPLC vial.

  • Catalyzed Derivatization: To the supernatant, add 20 µL of AMYE reagent (50 mM in Sodium Acetate buffer) and 5 µL of aniline catalyst (100 mM in water). Aniline acts as a nucleophilic catalyst, forming a transient Schiff base that rapidly accelerates oxime formation at mild pH[4].

  • Incubation: Seal the vial and incubate at 37°C for 60 minutes.

  • Quenching & Analysis: Quench the reaction by adding 10 µL of 5% Formic Acid. The sample is now ready for direct injection into the LC-MS/MS system.

Workflow Step1 1. Metabolite Extraction (Protein Precipitation + IS) Step2 2. AMYE Derivatization (AMYE + Aniline Catalyst, pH 4.5) Step1->Step2 Step3 3. RP-HPLC Separation (C18, H2O/MeCN + 0.1% FA) Step2->Step3 Step4 4. ESI-MS/MS Detection (Positive Ion Mode Monitoring) Step3->Step4

Fig 2: Step-by-step experimental workflow for AMYE-based carbonyl profiling.

Conclusion

For researchers profiling carbonyl sub-metabolomes, the choice of derivatization reagent is the primary determinant of chromatographic success. While Girard's Reagent T is useful for highly hydrophobic targets and O-BHA for highly polar ones, AMYE oxime products provide the optimal "middle ground." The morpholine-acetamide tag ensures that highly polar analytes are retained past the void volume, while preventing the excessive retention and peak broadening associated with bulky aromatic tags.

References

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS Source: MDPI - Metabolites URL:[Link]

  • Derivatization with Girard Reagent T Combined with LC−MS/MS for the Sensitive Detection of 5-Formyl-2'-deoxyuridine in Cellular DNA Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Positive modulators of N-methyl-d-aspartate receptor: structure–activity relationship study on steroidal C-17 and C-20 oxime ethers Source: RSC Advances (Royal Society of Chemistry) / PubMed Central URL:[Link]

  • New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Aminooxy-1-morpholin-4-ylethanone

As a Senior Application Scientist in bioconjugation and drug development, I frequently observe laboratories treating bifunctional linkers with generic safety protocols. This is a critical operational error.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in bioconjugation and drug development, I frequently observe laboratories treating bifunctional linkers with generic safety protocols. This is a critical operational error. The handling of 2-Aminooxy-1-morpholin-4-ylethanone (commonly supplied as its hydrochloride salt, CAS 312521-29-2) requires a highly specific approach. The very properties that make this molecule an exceptional reagent—its extreme nucleophilicity and its stabilization as an acidic salt—demand a causality-driven strategy for Personal Protective Equipment (PPE), experimental workflows, and waste disposal.

This guide provides the authoritative, self-validating protocols necessary to safely and effectively integrate this compound into your laboratory operations.

Chemical Profile & Mechanistic Rationale

2-Aminooxy-1-morpholin-4-ylethanone is a specialized pharmaceutical intermediate utilized primarily for 1[1]. The molecule features an aminooxy group (–O–NH₂), which is exceptionally nucleophilic due to the "alpha-effect"—where the lone electron pairs on the adjacent oxygen atom repel the nitrogen's lone pairs, vastly increasing its reactivity compared to standard amines[2].

This hyper-nucleophilicity allows it to form highly stable, hydrolytically resistant oxime bonds with aldehydes and ketones on target biomolecules[2]. However, this exact mechanism is responsible for its hazard profile: the compound will aggressively attack biological carbonyls in unprotected skin and ocular tissue.

OximeLigation A 2-Aminooxy-1-morpholin-4-ylethanone (Nucleophile) C Hemiaminal Intermediate A->C Nucleophilic Attack B Target Biomolecule (Aldehyde/Ketone) B->C Electrophilic Center D Stable Oxime Conjugate C->D Dehydration (-H2O) E mPDA / Aniline Catalyst E->C Accelerates Reaction

Fig 1. Oxime ligation pathway of 2-Aminooxy-1-morpholin-4-ylethanone with carbonyl targets.

Hazard Causality & PPE Specifications

Because the compound is stabilized as a 3[3], it carries specific GHS hazard classifications, notably H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [4]. When the lyophilized powder contacts the moisture of mucosal membranes or skin, it immediately dissolves, causing a localized drop in pH. This acidic environment, combined with the nucleophilic aminooxy moiety, causes rapid protein denaturation.

To mitigate these specific mechanisms of injury, laboratory personnel must adhere to the following quantitative PPE matrix:

Hazard TargetRequired PPE SpecificationQuantitative Metric / MaterialReplacement FrequencyScientific Rationale
Dermal (H315) Chemical-resistant glovesNitrile, 0.11 mm thicknessEvery 2 hours or post-contaminationPrevents nucleophilic attack on epidermal proteins and resists the acidic HCl salt.
Ocular (H319) Safety gogglesANSI Z87.1 certified, indirect ventingN/A (Sanitize after use)Protects corneal tissue from reactive dust and acidic aerosolization[5].
Respiratory (H335) Particulate respiratorN95 or P100 (if outside fume hood)Discard after single operational shiftMitigates inhalation of lyophilized powder, which causes severe mucosal irritation[4].
Body / Torso Laboratory coatFlame-resistant (FR) cotton/synthetic blendLaunder weeklyProvides a macroscopic barrier against accidental spills of the reactive linker.

Self-Validating Experimental Protocol: Oxime Ligation

When utilizing 2-Aminooxy-1-morpholin-4-ylethanone for bioconjugation, a common point of failure is ignoring the pH shift caused by the hydrochloride salt. If the reaction environment becomes too acidic, the aminooxy group becomes protonated, completely killing its nucleophilicity.

Follow this self-validating workflow to ensure operational success:

Step 1: Reagent Solubilization & pH Validation

  • Dissolve the target carbonyl-containing biomolecule in 100 mM Phosphate Buffer (PB) at pH 7.0 to a concentration of 1-10 mg/mL[2].

  • Prepare a 100 mM stock of 2-Aminooxy-1-morpholin-4-ylethanone in the same buffer.

  • Self-Validation Check: Measure the pH of the linker stock immediately. The HCl salt will drop the pH. Adjust back to pH 6.5–7.0 using dilute NaOH (0.1 M) before proceeding.

Step 2: Catalyst Addition

  • Uncatalyzed oxime ligation at neutral pH is exceedingly slow. Add m-phenylenediamine (mPDA) or aniline to a final concentration of 10-50 mM[2].

  • Causality: mPDA is up to 15 times more efficient than aniline at physiological pH, rapidly forming a highly reactive Schiff base intermediate that the aminooxy group can easily attack[6].

Step 3: Incubation & Reaction Monitoring

  • Add the aminooxy linker to the biomolecule at a 10- to 20-fold molar excess. Incubate at room temperature for 2 to 4 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. Successful conjugation is confirmed by a mass shift corresponding to the exact loss of one water molecule (-18 Da)[2].

Step 4: Active Quenching

  • Add 1 M acetone (in water) at a 100-fold molar excess relative to the initial aminooxy concentration[2]. Incubate for 30 minutes.

  • Causality: Acetone acts as a sacrificial ketone, rapidly capping all unreacted aminooxy groups. This prevents the linker from cross-reacting with chromatography matrices or off-target proteins during downstream purification[7].

Spill Response and Disposal Plan

Because unreacted 2-Aminooxy-1-morpholin-4-ylethanone remains highly reactive and acidic, it cannot be disposed of in standard aqueous waste without prior neutralization and capping.

DisposalPlan S1 Aminooxy Waste (Reactive & Acidic) S2 Acetone Quench (1M Excess) S1->S2 Capping (-ONH2) S3 NaHCO3 Addition (Base Neutralization) S2->S3 Neutralize HCl S4 Aqueous Waste (Safe Disposal) S3->S4 Final Transfer

Fig 2. Step-by-step chemical quenching and neutralization workflow for aminooxy waste streams.

Immediate Spill Response & Disposal Workflow:

  • Containment: Don the mandated PPE (minimum 0.11 mm nitrile gloves, goggles). Cover the spill with absorbent laboratory pads.

  • Chemical Quenching: Flood the contaminated area or waste container with a 10% (v/v) acetone solution. Allow 15 minutes of contact time to ensure all free aminooxy groups are converted to stable, unreactive oximes.

  • Acid Neutralization: Apply solid sodium bicarbonate (NaHCO₃) to the quenched liquid. Causality: The weak base safely neutralizes the hydrochloride salt without generating excessive exothermic heat. Continue adding until effervescence (CO₂ gas evolution) ceases.

  • Waste Routing: Collect the neutralized, capped waste and route it to the non-halogenated aqueous waste stream in accordance with local environmental health and safety (EHS) regulations.

References

  • 4-[2-(Ammoniooxy)acetyl]morpholine chloride - SynHet | synhet.com | 3

  • 1696-20-4|1-Morpholinoethanone|BLD Pharm | bldpharm.com | 4

  • 312521-29-2|2-(Aminooxy)-1-morpholinoethanone hydrochloride|BLD Pharm | bldpharm.com | 5

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC | nih.gov | 1

  • Technical Support Center: Aminooxy Group in Bioconjugation - Benchchem | benchchem.com | 2

  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions | mdpi.com | 7

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC | nih.gov | 6

Sources

© Copyright 2026 BenchChem. All Rights Reserved.